Vanillin-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy(13C)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i5+1 |
InChI Key |
MWOOGOJBHIARFG-HOSYLAQJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Vanillin-13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Vanillin-13C. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document presents quantitative data in structured tables, details experimental methodologies, and includes a visualization of a key analytical workflow.
Core Physicochemical Properties
This compound, an isotopically labeled form of vanillin (B372448), is a valuable tool in analytical and metabolic studies. Its physicochemical properties are fundamentally similar to its unlabeled counterpart, with the key difference being the incorporation of a carbon-13 isotope at a specific position in the molecule, which increases its molecular weight.[1][2] This labeling is critical for its use as an internal standard in quantitative analyses by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound and its unlabeled analogue for comparative purposes.
| Property | This compound | Vanillin (unlabeled) |
| Molecular Formula | ¹³CC₇H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 153.14 g/mol [1] | 152.15 g/mol [4] |
| Melting Point | 81-83 °C[2] | 81-83 °C[5][6] |
| Boiling Point | 170 °C at 15 mmHg[2] | 285 °C at 760 mmHg[4][7] |
| Appearance | Solid[2] | White to slightly yellowish crystalline solid[4][8] |
Table 1: General Physicochemical Properties
| Solvent | Solubility of Vanillin |
| Water | 10 g/L (at 25 °C)[9] |
| Ethanol (95%) | Soluble (1 part in 2 parts ethanol)[4][9] |
| Glycerol | Soluble (1 part in 20 parts glycerol)[4] |
| Chloroform | Freely soluble[4][9] |
| Ether | Freely soluble[4] |
| Hexane | Poorly soluble[8] |
Table 2: Solubility Profile of Vanillin
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are outlines of standard experimental protocols.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a melting point apparatus.
Procedure:
-
A small, powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated instrument like DigiMelt).[10][11]
-
The sample is heated at a controlled rate (e.g., a slow ramp of 2 °C/min).[11]
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Boiling Point Determination
The boiling point of this compound at reduced pressure can be determined using a micro-boiling point method.
Procedure:
-
A small amount of the this compound is placed in a small test tube or vial.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The apparatus is heated in a Thiele tube or other suitable heating bath.[10]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.[10]
Solubility Determination
The solubility of vanillin in various solvents is determined by preparing saturated solutions and measuring the concentration of the dissolved solid.
Procedure:
-
An excess amount of vanillin is added to a known volume of the solvent in a thermostatted reactor to create a saturated solution.[12]
-
The mixture is stirred for a sufficient time (e.g., 3 hours) to ensure equilibrium is reached.[12]
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of vanillin in the filtrate is determined using a suitable analytical method, such as UV/Vis spectrophotometry at a specific wavelength (e.g., 312 nm).[12]
-
This procedure is repeated at different temperatures to determine the temperature dependency of solubility.[12][13]
Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR is a powerful technique for determining the site-specific isotopic abundance of ¹³C in vanillin, which is crucial for authenticating its origin (natural vs. synthetic).
Sample Preparation:
-
A precisely weighed amount of the vanillin sample (e.g., 0.1000 g) is dissolved in a deuterated solvent (e.g., 0.5 mL of acetone-d6).
-
An internal standard (e.g., 0.0100 g of CH₃¹³COONa) and a relaxation reagent (e.g., 0.0050 g of Cr(acac)₃) are added to the solution.
-
The mixture is transferred to a 10 mm outer diameter NMR tube.
NMR Data Acquisition:
-
The ¹³C NMR spectrum is recorded on a high-field NMR spectrometer (e.g., Bruker 400 MHz).
-
Quantitative acquisition parameters are employed, including a long relaxation delay and inverse-gated decoupling, to ensure accurate signal integration.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the authentication of vanillin using quantitative ¹³C NMR spectroscopy.
Caption: Workflow for Vanillin Authentication via Quantitative ¹³C NMR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experiment 1: Recrystallization of Vanillin (4-Hydroxy-3-Methoxybenzaldehyde) | PDF [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vanillin [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ajbasweb.com [ajbasweb.com]
- 12. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR approach to the quantification of nonstatistical 13C distribution in natural products: vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Vanillin-13C: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vanillin-13C, a stable isotope-labeled form of vanillin (B372448), focusing on its core properties, and applications in analytical chemistry and metabolic research.
Core Properties of this compound (methoxy-labeled)
This compound, specifically the methoxy-labeled variant, is a crucial tool in research requiring the differentiation and quantification of vanillin from various sources. Its physical and chemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 86884-84-6 | [1][2][3][4] |
| Molecular Formula | C₇¹³CH₈O₃ | [3] |
| Molecular Weight | 153.14 g/mol | [1][2][3] |
| Synonyms | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | [1][3] |
Applications in Authenticity and Adulteration Analysis
A primary application of this compound is as an internal standard and reference material for determining the origin of vanillin in food products. The carbon stable isotope ratio (δ¹³C) is a key parameter in distinguishing natural vanillin from synthetic or biosynthetic vanillin.[1][2] Analytical techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are employed for this purpose.[1][4]
The δ¹³C values of vanillin vary depending on its source, as outlined in the table below.
| Vanillin Source | Typical δ¹³C Range (‰) | Citations |
| Natural (from Vanilla beans) | -14.6 to -22.2 | [1][5][6] |
| Synthetic (from lignin) | -26.9 to -32.5 | [6] |
| Synthetic (from guaiacol) | -26.0 to -31.0 | [4] |
| Biosynthetic (from ferulic acid) | -19.0 to -37.0 | [5] |
Experimental Protocols
Determination of δ¹³C in Vanillin using Quantitative ¹³C-NMR
This method provides site-specific carbon isotope ratios, offering a detailed profile of the molecule.[4]
Methodology:
-
Sample Preparation: Dissolve a known amount of the vanillin sample, an internal standard (e.g., sodium acetate), and a relaxation reagent (e.g., chromium acetylacetonate) in a deuterated solvent like acetone-d6.[1]
-
NMR Analysis: Acquire the ¹³C-NMR spectrum under optimized quantitative conditions. This typically involves a long relaxation delay to ensure full relaxation of all carbon nuclei.[1][2]
-
Data Analysis: Calculate the δ¹³C value by comparing the integrals of the vanillin carbon signals to the integral of the internal standard.[1]
Site-Specific Isotope Analysis of the Methoxy (B1213986) Group by GC-IRMS
This protocol focuses on the isotopic ratio of the methoxy carbon, which is particularly informative for source determination.[4]
Methodology:
-
Derivatization: Cleave the methoxy group from vanillin to form iodomethane (B122720) (CH₃I) using hydriodic acid (Zeisel method).[4]
-
GC-IRMS Analysis: Inject the resulting iodomethane into a GC-IRMS system. The gas chromatograph separates the CH₃I from other components, and the isotope ratio mass spectrometer measures the ¹³C/¹²C ratio.[4][5]
-
Data Analysis: The δ¹³C value of the methoxy group is determined and compared against known values for different vanillin sources.[4]
Metabolic and Biosynthetic Pathways
This compound is instrumental in studying the metabolism and biosynthesis of vanillin.
Vanillin Metabolism
In biological systems, vanillin is metabolized primarily to vanillic acid and vanillyl alcohol.[7] The metabolism can also involve cytochrome P450 (CYP) enzymes. Studies have investigated the interaction of vanillin with CYP isozymes like CYP2E1 and CYP1A2, with potential pathways including aldehyde deformylation, methoxy dealkylation, and acetal (B89532) formation.[8]
Vanillin Biosynthesis
The biosynthesis of vanillin in plants like the vanilla orchid occurs via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[9] This multi-step enzymatic process involves key intermediates such as p-coumaric acid and ferulic acid.[9][10] Understanding this pathway is crucial for metabolic engineering efforts aimed at producing "natural" vanillin through biotechnological means.[10]
References
- 1. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Vanillin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Isotopic Purity and Enrichment of Commercial ¹³C-Labeled Vanillin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment levels of commercially available ¹³C-labeled vanillin (B372448). This document is intended to be a valuable resource for researchers and scientists in the fields of drug development, metabolism studies, and analytical chemistry who utilize isotopically labeled compounds as internal standards, tracers, or for quantitative analysis.
Introduction
Vanillin, a widely used flavoring agent, is also a valuable molecule in scientific research when isotopically labeled with Carbon-13 (¹³C). Labeled vanillin serves as an internal standard in mass spectrometry and NMR spectroscopy, enabling precise quantification of its unlabeled counterpart in complex matrices. Furthermore, it is employed as a tracer in metabolic studies to elucidate biochemical pathways. The utility of ¹³C-vanillin is directly dependent on its isotopic purity and the degree of ¹³C enrichment at specific atomic positions. This guide summarizes the available data on commercial ¹³C-vanillin, details the analytical methods for its characterization, and provides a logical workflow for its quality assessment.
Data Presentation: Isotopic Purity of Commercial Vanillin-¹³C
The isotopic purity of commercially available ¹³C-labeled vanillin is typically high, with suppliers offering various isotopologues to suit different research needs. The most common forms are labeled in the phenyl ring or the methoxy (B1213986) group. The data presented in the following tables has been compiled from the product specifications of major chemical suppliers.
Table 1: Vanillin-(ring-¹³C₆)
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % ¹³C) | Chemical Purity |
| Sigma-Aldrich (Aldrich) | Vanillin-(phenyl-¹³C₆) | 201595-58-6 | 99 atom % ¹³C | ≥99% (CP) |
| Cambridge Isotope Laboratories, Inc. | VANILLIN (RING-¹³C₆, 99%) | 201595-58-6 | 99% | Not specified |
| LGC Standards | Vanillin-¹³C₆ | 201595-58-6 | Not specified | Not specified |
Table 2: Vanillin-(methoxy-¹³C)
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % ¹³C) | Chemical Purity |
| Sigma-Aldrich | Vanillin-(methoxy-¹³C) | 86884-84-6 | 99 atom % ¹³C[1] | Not specified |
| Cambridge Isotope Laboratories, Inc. | VANILLIN (METHOXY-¹³C, 99%) | 86884-84-6 | 99%[2] | Not specified |
| MedChemExpress | Vanillin-¹³C | 86884-84-6 | 99.0%[3] | 99.9% (GC)[3] |
| CymitQuimica | Vanillin-¹³C | 86884-84-6 | Not specified | Not specified |
Experimental Protocols
The determination of isotopic purity and enrichment levels of ¹³C-labeled compounds is crucial for their effective use. The primary analytical techniques for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS).
Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹³C-NMR is a powerful non-destructive technique to determine the isotopic enrichment at specific carbon positions within a molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the ¹³C-labeled vanillin sample.
-
Dissolve the sample in a deuterated solvent (e.g., 500 µL of acetone-d₆ or DMSO-d₆).
-
To ensure rapid relaxation of the ¹³C nuclei and accurate quantification, add a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to a final concentration of 0.1 M[4].
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the ¹³C probe for the specific sample.
-
Ensure the sample temperature is stable and controlled, typically around 303 K[4].
-
-
Acquisition Parameters:
-
Employ a single-pulse ¹³C-NMR experiment.
-
To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration, use inverse-gated decoupling[4].
-
Set the pulse width to a 90° flip angle.
-
The relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule to ensure full relaxation between scans.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >500).
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) before Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled and any residual ¹²C positions (if detectable). The isotopic enrichment is calculated from the relative integrals of these signals. For highly enriched compounds (>99%), the signal from the ¹²C-H satellite in the ¹H spectrum can be compared to the main ¹³C-H signal.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the overall isotopic enrichment of a molecule by analyzing its mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the ¹³C-labeled vanillin in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be necessary to improve volatility and chromatographic performance, although vanillin is generally amenable to direct analysis.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be directly infused or injected into the LC system.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is preferred for accurate mass determination and separation of isotopic peaks.
-
The choice of ionization source depends on the inlet method (e.g., Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum in the region of the molecular ion of vanillin.
-
For Vanillin-(ring-¹³C₆), the expected molecular ion will be at m/z corresponding to C₂¹³C₆H₈O₃.
-
For Vanillin-(methoxy-¹³C), the expected molecular ion will be at m/z corresponding to ¹³CC₇H₈O₃.
-
-
Data Analysis:
-
Analyze the mass isotopologue distribution (MID). The isotopic enrichment is determined by the relative abundance of the peak corresponding to the fully ¹³C-labeled molecule compared to the peaks of molecules with fewer ¹³C atoms.
-
The isotopic purity can be calculated using the following formula:
-
Isotopic Purity (%) = (Intensity of the fully labeled peak / Sum of intensities of all isotopic peaks) x 100
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for determining the isotopic purity of commercial Vanillin-¹³C.
Conclusion
Commercial Vanillin-¹³C is available with high isotopic enrichment, typically 99 atom % ¹³C, making it a reliable standard for quantitative studies. The choice between ring-labeled and methoxy-labeled vanillin will depend on the specific application, such as tracing the metabolic fate of different parts of the molecule. The verification of isotopic purity is paramount, and the detailed protocols for qNMR and MS provided in this guide offer robust methods for this purpose. By following these guidelines, researchers can ensure the quality and reliability of their ¹³C-labeled vanillin, leading to more accurate and reproducible experimental outcomes.
References
A Technical Guide to the Natural Abundance of ¹³C in Vanillin from Different Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural abundance of the stable isotope carbon-13 (¹³C) in vanillin (B372448) derived from various natural and synthetic sources. Understanding the isotopic signature of vanillin is crucial for verifying its authenticity, detecting adulteration, and ensuring the quality and integrity of products in the food, fragrance, and pharmaceutical industries. This document outlines the δ¹³C values characteristic of different vanillin origins, details the experimental protocols for their determination, and illustrates the key analytical workflows.
Data Presentation: ¹³C Natural Abundance in Vanillin
The natural abundance of ¹³C in vanillin, expressed as δ¹³C in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard, varies significantly depending on the carbon source and the photosynthetic or synthetic pathway involved in its production. This variation provides a powerful tool for distinguishing between natural vanillin extracted from vanilla beans and synthetic vanillin produced from petrochemical or wood-pulp derivatives.
| Source of Vanillin | Precursor/Photosynthetic Pathway | Typical δ¹³C Range (‰) | References |
| Natural Vanillin | |||
| Vanilla planifolia (Bourbon, Madagascar, etc.) | Crassulacean Acid Metabolism (CAM) | -17.8 to -22.2 | [1][2][3] |
| Vanilla tahitensis | Crassulacean Acid Metabolism (CAM) | -15.1 to -19.1 | [1][3] |
| Biosynthetic Vanillin | |||
| from Ferulic Acid (ex-rice) | C3 Plant | -35.4 to -37.9 | [2][4] |
| from Ferulic Acid (ex-corn) | C4 Plant | around -23 | [5] |
| from Eugenol (ex-clove) | C3 Plant | -30.9 to -31.3 | [6] |
| from Curcumin (ex-turmeric) | C3 Plant | -27.8 to -30.4 | [6] |
| from Glucose | C4 or C3 Plant depending on source | around -12.5 | [1] |
| Synthetic Vanillin | |||
| from Lignin (wood pulp) | C3 Plant (Coniferous Trees) | -26.5 to -32.5 | [2][6] |
| from Guaiacol (petrochemical) | Fossil Fuel | -24.9 to -36.2 | [1][4][6] |
Experimental Protocols
The primary analytical method for determining the ¹³C natural abundance in vanillin is Isotope Ratio Mass Spectrometry (IRMS) , often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). More recently, Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) spectroscopy has emerged as a complementary technique.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This is the most common technique for vanillin authentication.
1. Sample Preparation & Extraction:
-
Vanillin is first extracted from the sample matrix (e.g., food products, vanilla extracts).
-
For solid samples like chocolate or ice cream, this may involve precipitation of proteins and liquid-liquid extraction with a suitable solvent like diethyl ether.[7]
-
The extract is then purified, often using semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate the vanillin from other compounds.[7]
-
An alternative, faster extraction method for volatile compounds like vanillin is Headspace Solid-Phase Microextraction (HS-SPME).[8]
2. GC Separation:
-
The purified vanillin sample is injected into a gas chromatograph.
-
The GC column separates vanillin from any remaining impurities based on their volatility and interaction with the stationary phase.
3. Combustion:
-
As the separated vanillin elutes from the GC column, it passes through a combustion furnace (typically operating at 900-1000°C) containing an oxidant (e.g., copper oxide).
-
This process quantitatively converts the organic carbon in vanillin into carbon dioxide (CO₂) gas.
4. IRMS Analysis:
-
The resulting CO₂ gas is introduced into the ion source of the isotope ratio mass spectrometer.
-
The IRMS measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44).
-
This ratio is compared to that of a calibrated reference gas to determine the δ¹³C value of the vanillin sample.
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)
LC-IRMS is a suitable alternative when dealing with less volatile samples or complex matrices.[9]
1. Sample Preparation:
-
Similar to GC-IRMS, vanillin is extracted and may be partially purified.
2. LC Separation:
-
The sample is injected into an HPLC system, and vanillin is separated from other components on a liquid chromatography column.
3. Interface and Oxidation:
-
The eluent from the LC containing the vanillin is passed through an interface that removes the mobile phase and converts the vanillin's carbon into CO₂. This is often achieved through a wet chemical oxidation process.
4. IRMS Analysis:
-
The generated CO₂ is then analyzed by the IRMS as described for GC-C-IRMS.
Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) Spectroscopy
¹³C-qNMR offers the advantage of determining the ¹³C abundance at specific atomic positions within the vanillin molecule, providing a more detailed isotopic fingerprint.[4][10]
1. Sample Preparation:
-
A pure, concentrated sample of vanillin is dissolved in a suitable deuterated NMR solvent.
2. NMR Data Acquisition:
-
A quantitative ¹³C NMR spectrum is acquired under optimized conditions to ensure accurate signal integration. This typically involves long relaxation delays and the use of an inverse-gated decoupling sequence.
3. Data Analysis:
-
The integral of each carbon signal is proportional to the ¹³C abundance at that position.
-
By comparing the integrals of the different carbon atoms in vanillin, the site-specific and bulk δ¹³C values can be determined.[4]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C and H stable isotope ratio analysis using solid-phase microextraction and gas chromatography-isotope ratio mass spectrometry for vanillin authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Isotope Dilution Mass Spectrometry Utilizing Vanillin-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and applications of Isotope Dilution Mass Spectrometry (IDMS), with a specific focus on the use of Vanillin-¹³C as an internal standard for the precise quantification of vanillin (B372448). IDMS is a powerful analytical technique that yields highly accurate and precise measurements, making it a definitive method in analytical chemistry.[1] Its strength lies in its ability to minimize errors that can arise during sample preparation and analysis.[1]
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is an analytical method for determining the quantity of a chemical substance in a sample.[2] The fundamental principle involves the addition of a known amount of an isotopically enriched form of the analyte, referred to as an internal standard or "spike," to the sample being analyzed.[1][2][3] This deliberate addition of the labeled standard alters the natural isotopic composition of the analyte.[2] By mixing the isotopic standard with the sample, the isotopic enrichment of the standard is effectively "diluted," which forms the basis of the isotope dilution method.[2]
The mass spectrometer then measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard.[1] This ratio allows for the precise calculation of the amount of the analyte originally present in the sample.[1] A key advantage of this technique is that the chemical and physical properties of the isotopically labeled standard are nearly identical to the analyte, meaning it behaves similarly during sample preparation and analysis, thus compensating for any sample loss or variations.[4][5]
Stable isotope-labeled internal standards (SIL-ISs) are versions of the analyte where one or more atoms have been substituted with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This slight mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS.[4] The use of SIL-ISs has been shown to significantly reduce variations in mass spectrometry results, including ionization issues, and to enhance the accuracy and precision of analyses for both small and large molecules.[6]
Caption: The core concept of Isotope Dilution Mass Spectrometry.
Vanillin-¹³C as an Internal Standard
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla flavor and is widely used in food, beverage, and pharmaceutical industries.[7] Accurate quantification of vanillin is crucial for quality control and authenticity assessment, as synthetic vanillin is often substituted for the more expensive natural product.[8][9]
Vanillin-¹³C, typically [¹³C₆]-vanillin where the six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope, serves as an excellent internal standard for the quantification of vanillin.[10] Its chemical and physical properties are virtually identical to unlabeled vanillin, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows for effective correction of matrix effects, which are a common source of error in mass spectrometry.[6]
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled IS (e.g., Vanillin-¹³C) | Structural Analog IS |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] |
| Precision (%CV) | Typically <10%[4] | Can be >15%[4] |
| Matrix Effect Compensation | Effectively compensated (<5% difference)[4] | Inconsistent compensation (>20% difference)[4] |
| Recovery Variability (%CV) | Low (<10%)[4] | Higher (>15%)[4] |
Experimental Protocol: Quantification of Vanillin using IDMS
The following protocol outlines a general procedure for the quantification of vanillin in a sample matrix (e.g., fragrant vegetable oils) using Vanillin-¹³C as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
3.1. Materials and Reagents
-
Vanillin certified reference material
-
[¹³C₆]-Vanillin (isotopically labeled internal standard)
-
Organic solvent (e.g., methanol, ethyl acetate)
-
Sample matrix (e.g., sesame oil)
-
Caprylic capric triglyceride (for calibration curve preparation in the absence of a vanillin-free matrix)[11]
3.2. Sample Preparation
-
Stock Solutions: Prepare stock solutions of both vanillin and [¹³C₆]-vanillin in a suitable solvent at a known concentration (e.g., 1000 µg/mL).[10]
-
Calibration Standards: Create a series of calibration standards by serially diluting the vanillin stock solution to achieve a range of concentrations (e.g., 50 to 5000 µg/kg).[11]
-
Internal Standard Spiking: Add a fixed amount of the [¹³C₆]-vanillin internal standard stock solution to each calibration standard and each unknown sample.[11]
-
Extraction: For solid or liquid samples, perform a suitable extraction to isolate the vanillin. For fragrant oils, a headspace solid-phase microextraction (HS-SPME) can be employed.[10][11] Optimized conditions for HS-SPME may include an extraction temperature of 110°C for 55 minutes.[11]
3.3. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode.
-
Ion Monitoring:
-
For vanillin: m/z 152 (quantification), 151, 137 (confirmation).
-
For [¹³C₆]-vanillin: m/z 158 (quantification), 157, 142 (confirmation).[10]
-
3.4. Data Analysis and Quantification
-
Integrate the peak areas for the selected ions of both native vanillin and the [¹³C₆]-vanillin internal standard.
-
Calculate the peak area ratio (vanillin / [¹³C₆]-vanillin) for each calibration standard and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of vanillin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A streamlined workflow for vanillin analysis using IDMS.
Data Presentation
Quantitative data from an IDMS experiment should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 2: Example Calibration Data for Vanillin Analysis
| Standard Concentration (µg/kg) | Vanillin Peak Area | Vanillin-¹³C Peak Area | Peak Area Ratio (Analyte/IS) |
| 50 | 15,234 | 150,876 | 0.101 |
| 100 | 30,876 | 151,234 | 0.204 |
| 250 | 76,543 | 150,998 | 0.507 |
| 500 | 152,987 | 151,543 | 1.009 |
| 1000 | 305,432 | 150,765 | 2.026 |
| 2500 | 760,987 | 151,345 | 5.028 |
| 5000 | 1,518,765 | 150,987 | 10.059 |
Table 3: Quantification of Vanillin in Unknown Samples
| Sample ID | Vanillin Peak Area | Vanillin-¹³C Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/kg) |
| Sample A | 245,678 | 151,098 | 1.626 | 805.3 |
| Sample B | 65,432 | 150,876 | 0.434 | 215.8 |
Conclusion
Isotope Dilution Mass Spectrometry, particularly with the use of stable isotope-labeled internal standards like Vanillin-¹³C, represents the gold standard for accurate and precise quantification. By effectively compensating for variations in sample preparation and instrumental analysis, IDMS provides reliable data essential for research, quality control, and regulatory compliance in the pharmaceutical and food industries. The detailed protocols and principles outlined in this guide serve as a comprehensive resource for professionals seeking to implement this powerful analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of Vanillin-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for Vanillin-13C, an isotopically labeled compound used as a tracer or internal standard in quantitative analysis.[1] While this compound is chemically identical to vanillin, its application in research settings necessitates a thorough understanding of its safety profile and proper handling procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound shares its physical and chemical properties with unlabeled vanillin. The key difference is the isotopic enrichment with Carbon-13.
| Property | Value |
| Molecular Formula | C₇¹³CH₈O₃ |
| Molecular Weight | Approximately 153.16 g/mol (will vary slightly based on the position and number of ¹³C atoms) |
| Appearance | White to yellowish crystalline powder or needles[2][3] |
| Odor | Pleasant, sweet, vanilla-like odor[2][4][5] |
| Melting Point | 81-83 °C[3][6] |
| Boiling Point | 285 °C[4][7] |
| Solubility | - Water: 10 g/L (25 °C)[3][7]- Ethanol: Soluble[3]- Chloroform, Ether: Soluble[2][3][5] |
| Vapor Pressure | 0.002 mmHg @ 25 °C |
| Auto-ignition Temperature | >400 °C / >752 °F[8] |
Toxicological Data
The toxicological profile of this compound is considered to be the same as that of vanillin.
| Metric | Value | Species |
| LD50 Oral | 1580 mg/kg to 3830 mg/kg[4][5][9] | Rat |
| LD50 Dermal | >2000 mg/kg to >5010 mg/kg[4][9] | Rabbit |
| Eye Irritation | Causes serious eye irritation[9][10][11] | - |
| Skin Sensitization | May cause an allergic skin reaction[11] | - |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[6] | - |
| Aquatic Toxicity (Acute) | LC50 (Fathead Minnow, 96h): 57 mg/L[12]EC50 (Daphnia magna, 48h): 36.6 mg/L | Fish, Daphnia |
| Aquatic Toxicity (Chronic) | NOEC (Daphnia magna, 21d): 5.9 mg/L[12] | Daphnia |
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[11]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[9][10][11]
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.[11]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) : Harmful to aquatic life with long-lasting effects.[10]
Hazard Statements:
-
H302: Harmful if swallowed.[11]
-
H317: May cause an allergic skin reaction.[11]
-
H412: Harmful to aquatic life with long lasting effects.[10]
Handling and Storage Precautions
Proper handling and storage are crucial to maintain the integrity of this compound and ensure personnel safety.
General Handling Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vanillin [chembk.com]
- 4. thinksrs.com [thinksrs.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Vanillin - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. directpcw.com [directpcw.com]
- 10. geneseo.edu [geneseo.edu]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Methodological & Application
Application Note: High-Precision Quantification of Vanillin in Complex Matrices Using Vanillin-¹³C₆ as an Internal Standard by GC-MS
Application Note: Quantification of Vanillin using a Stable Isotope Dilution LC-MS/MS Method with Vanillin-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of vanillin (B372448) in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Vanillin-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for a wide range of applications, including food and beverage quality control, flavor and fragrance analysis, and pharmacokinetic studies.
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of the vanilla bean extract and a widely used flavoring agent in the food, pharmaceutical, and cosmetic industries.[1] Accurate and reliable quantification of vanillin is crucial for quality control, authenticity assessment, and regulatory compliance.[1][2] While various analytical techniques are available, LC-MS/MS offers superior sensitivity and selectivity, especially in complex matrices.[1][3][4] The stable isotope dilution assay (SIDA) is a gold-standard quantification technique that employs a stable isotope-labeled internal standard, which co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z).[5] This approach effectively mitigates matrix-induced signal suppression or enhancement, leading to more accurate and precise results.[1][5] This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for vanillin quantification using Vanillin-¹³C₆ as the internal standard.
Experimental Workflow
Caption: Experimental workflow for vanillin quantification.
Experimental Protocols
Materials and Reagents
-
Vanillin (≥99% purity)
-
Vanillin-¹³C₆ (≥99% purity, isotopic purity ≥98%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium acetate (B1210297)
-
Solvents for extraction (e.g., ethyl acetate, acetonitrile)
-
Solid-phase extraction (SPE) cartridges (if applicable)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of vanillin in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of Vanillin-¹³C₆ in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of vanillin working standard solutions by serially diluting the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Vanillin-¹³C₆ primary stock solution with methanol:water (50:50, v/v).
-
Sample Preparation Protocol (Liquid-Liquid Extraction Example)
This protocol is a general guideline and may require optimization for specific matrices.
-
To 1 mL of the sample (e.g., plasma, beverage), add 50 µL of the 100 ng/mL Vanillin-¹³C₆ IS working solution and vortex briefly.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice for vanillin analysis.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is typically used to separate vanillin from matrix components.[6] An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Negative mode is often preferred for phenolic compounds like vanillin.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for selective and sensitive detection. The precursor and product ion transitions for vanillin and its internal standard need to be optimized.
-
Vanillin: The deprotonated molecule [M-H]⁻ at m/z 151.1 is typically selected as the precursor ion. Common product ions are m/z 136.1 and 92.1.
-
Vanillin-¹³C₆: The deprotonated molecule [M-H]⁻ at m/z 157.1 is the precursor ion. The corresponding product ions would be m/z 142.1 and 98.1.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum signal intensity for both vanillin and Vanillin-¹³C₆.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for vanillin quantification.
Table 1: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Vanillin (Quantifier) | 151.1 | 136.1 | 100 | 15 |
| Vanillin (Qualifier) | 151.1 | 92.1 | 100 | 25 |
| Vanillin-¹³C₆ (IS) | 157.1 | 142.1 | 100 | 15 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL[1] |
| Accuracy (Recovery) | 90 - 110%[4][5][6] |
| Precision (RSD%) | < 15%[5][6] |
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Vanillin/Vanillin-¹³C₆) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Data Analysis and Quantification
The quantification of vanillin in unknown samples is performed by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the concentration from the linear regression equation of the calibration curve.
Calculation: Concentration of Vanillin = (Peak Area Ratio - y-intercept) / slope
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship for quantification.
Conclusion
The described LC-MS/MS method utilizing Vanillin-¹³C₆ as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of vanillin. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for researchers and scientists in various fields requiring reliable vanillin analysis. The use of a stable isotope-labeled internal standard is critical for overcoming matrix effects and ensuring data of the highest quality.
References
- 1. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 2. researchgate.net [researchgate.net]
- 3. Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Note: Protocol for Preparing Vanillin-¹³C Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of accurate and precise stock and working solutions of Vanillin-¹³C. This isotopically labeled compound is critical for use as an internal standard in quantitative analytical methods, such as mass spectrometry (GC-MS, LC-MS), to ensure data accuracy and reliability.
Introduction
Vanillin-¹³C is a stable isotope-labeled version of vanillin, where one or more carbon atoms have been replaced with the ¹³C isotope. In quantitative analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1][2] The SIL-IS is chemically identical to the analyte of interest, ensuring that it behaves similarly throughout the entire analytical process. This protocol outlines the steps for preparing a primary stock solution, an intermediate or "spike" solution, and final working solutions of Vanillin-¹³C.
Chemical and Physical Data
A summary of the relevant quantitative data for Vanillin-¹³C is presented in the table below.
| Property | Value | Source |
| Chemical Formula | ¹³CC₇H₈O₃ | N/A |
| Molecular Weight | 153.14 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility (in Ethanol) | ~500 mg/mL (freely soluble) | N/A |
| Solubility (in Methanol) | Freely soluble | N/A |
| Solubility (in Water) | ~10 mg/mL (slightly soluble) | N/A |
Experimental Protocol
This protocol describes a three-stage dilution process to prepare working solutions from a solid standard. This widely used laboratory practice minimizes weighing errors and allows for the flexible preparation of a range of working solution concentrations.
3.1. Materials and Reagents
-
Vanillin-¹³C (solid, ≥98% purity)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks (10 mL, 25 mL)
-
Calibrated micropipettes (P1000, P200)
-
Amber glass vials with PTFE-lined caps
-
Sonicator bath
3.2. Health and Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle solid Vanillin-¹³C and concentrated solutions in a well-ventilated area or chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for Vanillin-¹³C before starting any work.
3.3. Preparation of Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of solid Vanillin-¹³C onto a weighing paper. Record the exact mass.
-
Dissolution: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. Use a small funnel to prevent loss of material.
-
Solubilization: Add approximately 7-8 mL of methanol to the flask. Cap the flask and sonicate for 5-10 minutes, or until all the solid has completely dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature. Then, carefully add methanol to bring the final volume to the 10 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculation: Calculate the exact concentration of the primary stock solution using the following formula:
Exact Concentration (mg/mL) = (Mass of Vanillin-¹³C in mg) / 10 mL
-
Storage: Transfer the solution to a clearly labeled amber glass vial and store at -20°C.
3.4. Preparation of Intermediate Stock Solution (100 µg/mL)
-
Transfer: Allow the primary stock solution to warm to room temperature. Using a calibrated P1000 micropipette, transfer 1.0 mL of the 1 mg/mL primary stock solution into a new 10 mL Class A volumetric flask.
-
Dilution: Dilute to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert 15-20 times to ensure thorough mixing.
-
Storage: Transfer to a labeled amber vial and store at -20°C. This solution is often used as a "spiking solution" to add the internal standard to samples.
3.5. Preparation of Working Solutions (e.g., 1 µg/mL)
Working solutions are typically prepared fresh daily or as needed for the analytical run. The final concentration will depend on the expected analyte concentration in the samples and the sensitivity of the analytical instrument.[3][4]
-
Transfer: Using a calibrated P200 micropipette, transfer 250 µL of the 100 µg/mL intermediate stock solution into a 25 mL Class A volumetric flask.
-
Dilution: Dilute to the 25 mL mark with the final solvent required for your analytical method (e.g., 50:50 methanol:water).
-
Homogenization: Cap and invert thoroughly to mix. This solution is now ready for use in constructing calibration curves or for sample analysis.
Solution Preparation Workflow
The following diagram illustrates the logical flow of the dilution process.
Caption: Workflow for the serial dilution of Vanillin-¹³C.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vanillin-¹³C in Food Authenticity and Adulteration Studies
Application Note
The global demand for vanilla, one of the world's most popular and expensive spices, far exceeds the supply from natural sources, primarily the cured beans of the Vanilla orchid. This significant price disparity between natural vanillin (B372448) and its synthetic or bio-synthetic counterparts has led to widespread adulteration of food products. Stable isotope analysis, particularly the measurement of carbon-13 (¹³C) ratios, has emerged as a powerful tool for verifying the authenticity of vanillin. Furthermore, ¹³C-labeled vanillin serves as an excellent internal standard for the accurate quantification of vanillin in complex food matrices.
This document provides detailed protocols for the application of Vanillin-¹³C in food authenticity and adulteration studies, aimed at researchers, scientists, and professionals in food quality control and drug development. The methodologies covered include Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for authenticity assessment, and a Stable Isotope Dilution Assay (SIDA) using Headspace-Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS) for quantification. Additionally, the principles of quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) spectroscopy for authenticity are discussed.
Principle of ¹³C Isotope Analysis for Vanillin Authenticity
The ¹³C/¹²C ratio, expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard, varies depending on the carbon source and the photosynthetic pathway of the plant, or the chemical pathway of synthesis. Vanillin from the Vanilla orchid, a Crassulacean Acid Metabolism (CAM) plant, has a distinct δ¹³C range compared to synthetic vanillin derived from petroleum precursors (e.g., guaiacol) or bio-synthetic vanillin from C3 or C4 plants (e.g., ferulic acid from rice or corn).[1][2] This difference in isotopic signature allows for the differentiation of natural vanillin from its cheaper substitutes.[3][4]
Quantitative Data Summary
The δ¹³C values of vanillin from various sources are summarized in the table below. These values are indicative and can be influenced by geographical origin and specific production processes.
| Vanillin Source | Precursor | Photosynthetic Pathway / Synthesis Route | Typical δ¹³C Range (‰ vs VPDB) |
| Natural | From Vanilla planifolia or Vanilla tahitensis | Crassulacean Acid Metabolism (CAM) | -14.6 to -22.2[5] |
| Bio-synthetic | Ferulic Acid from Rice | C3 Plant | -37.9 to -36.0[6] |
| Bio-synthetic | Ferulic Acid from Corn | C4 Plant | Around -19.5 |
| Bio-synthetic | Glucose from a C4 plant (e.g., corn) | C4 Plant | Around -12.5[2] |
| Synthetic | Lignin (from wood) | Chemical Synthesis | -26.9 to -32.5[2] |
| Synthetic | Guaiacol (from petroleum) | Chemical Synthesis | -24.9 to -36.2[5] |
| Synthetic | Eugenol (from clove) | Chemical Synthesis | Varies depending on process |
Experimental Protocols
Protocol 1: Determination of Vanillin Authenticity using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
This protocol describes the determination of the δ¹³C value of vanillin in food samples to assess its origin.
1. Sample Preparation
-
For Solid Samples (e.g., Vanilla Sugar, Powders):
-
For Liquid Samples (e.g., Vanilla Extract, Dairy Products):
-
Transfer 1 mL of the liquid sample into a 2 mL vial.[7]
-
Add 1 mL of MTBE.[7]
-
Vortex for 1 minute.[7]
-
Allow the layers to separate. The top layer is the organic phase containing the vanillin.[7]
-
Carefully transfer the top organic layer to a clean vial.[7]
-
Repeat the extraction with another 1 mL of MTBE and combine the organic phases.[7]
-
-
For Complex Matrices (e.g., Ice Cream, Yogurt):
2. GC-IRMS Analysis
-
Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer via a combustion interface.
-
GC Column: A suitable capillary column for flavor analysis (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject an appropriate volume of the sample extract.
-
GC Oven Program: Develop a temperature program to achieve good separation of vanillin from other compounds. A typical program might be: initial temperature of 60°C, ramp at 4°C/min to 160°C, then ramp at 10°C/min to 280°C and hold for 6 minutes.[9]
-
Combustion: The eluting compounds are combusted to CO₂ gas.
-
IRMS Analysis: The IRMS measures the ¹³C/¹²C ratio of the CO₂ gas derived from the vanillin peak.
-
Calibration: Calibrate the system using certified reference materials with known δ¹³C values. Analyze in-house reference materials and quality control samples with matrices similar to the unknown samples.[7]
3. Data Analysis
-
Calculate the δ¹³C value of the vanillin peak relative to the VPDB standard.
-
Compare the obtained δ¹³C value with the ranges provided in the data summary table to determine the likely origin of the vanillin.
Protocol 2: Quantification of Vanillin in Vegetable Oils using Stable Isotope Dilution Assay (SIDA) with Headspace-Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS)
This protocol details the use of ¹³C₆-Vanillin as an internal standard for the accurate quantification of vanillin in fragrant vegetable oils.[10][11]
1. Preparation of Standards and Samples
-
Stock Solutions:
-
Calibration Standards:
-
Sample Preparation:
-
Weigh a known amount of the oil sample into a headspace vial.
-
Spike the sample with the same fixed concentration of the ¹³C₆-Vanillin internal standard solution as used for the calibration standards.
-
2. HS-SPME-GC/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a headspace autosampler and an SPME fiber (e.g., DVB/CAR/PDMS).
-
HS-SPME Parameters:
-
Incubation Temperature and Time: Optimize for the release of vanillin from the oil matrix (e.g., 100°C for 30 minutes).
-
Extraction Temperature and Time: Optimize for the adsorption of vanillin onto the SPME fiber (e.g., 100°C for 40 minutes).
-
-
GC-MS Parameters:
-
Injection: Desorb the analytes from the SPME fiber in the GC inlet (e.g., 260°C for 5 minutes).[13]
-
GC Column: Use a suitable capillary column (e.g., DB-5MS).
-
Oven Program: Develop a temperature program for the separation of vanillin.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Ions for Vanillin: m/z 151 (quantification), 152, 137.
-
Ions for ¹³C₆-Vanillin: m/z 157 (quantification), 158.[12]
-
-
3. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of unlabeled vanillin to the peak area of ¹³C₆-Vanillin against the concentration of the unlabeled vanillin standards.
-
Quantification: Calculate the concentration of vanillin in the oil samples using the calibration curve and the measured peak area ratios from the sample chromatograms.
Protocol 3: Authenticity Assessment of Vanillin using Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) Spectroscopy
¹³C-qNMR provides an alternative to IRMS for authenticity assessment and can determine the site-specific ¹³C/¹²C ratios within the vanillin molecule, offering a more detailed isotopic fingerprint.[1][5][14]
1. Sample Preparation
-
A significant amount of purified vanillin is required. An optimized isolation procedure may involve accelerated solvent extraction, a defatting step, and medium-pressure liquid chromatography.[15]
-
Dissolve a precisely weighed amount of the purified vanillin sample in a deuterated solvent (e.g., acetone-d₆) in an NMR tube.
-
Add a relaxation agent (e.g., Cr(acac)₃) to ensure full relaxation of all carbon nuclei between scans.
-
An internal standard with a known ¹³C abundance can also be used.
2. ¹³C-qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer with a broadband observe probe.
-
Acquisition Parameters:
-
Use optimized quantitative ¹³C NMR conditions, including a long relaxation delay to ensure complete T₁ relaxation.
-
Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[16]
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum with a high signal-to-noise ratio.
3. Data Analysis
-
Carefully integrate the signals of the different carbon atoms in the vanillin molecule.
-
The intensity of each signal is proportional to the abundance of ¹³C at that specific position.
-
By comparing the site-specific isotopic ratios to those of authentic standards from different origins, a more robust authentication can be achieved. For instance, the C1 and C8 positions are highly significant for discrimination.[1]
Visualizations
Caption: Workflow for Vanillin Authenticity Analysis using GC-IRMS.
Caption: Workflow for Vanillin Quantification using SIDA with HS-SPME-GC/MS.
Caption: Principle of Differentiating Vanillin Sources based on δ¹³C Values.
References
- 1. Authentication of the origin of vanillin using quantitative natural abundance 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-EPMC10650462 - Development and Validation of a Stable Isotope Dilution Headspace-SPME-GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils. - OmicsDI [omicsdi.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Stable Isotope Dilution Headspace-SPME-GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR approach to the quantification of nonstatistical 13C distribution in natural products: vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vanillin-¹³C as a Tracer for Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and a widely used flavoring agent in the food, pharmaceutical, and fragrance industries. Beyond its organoleptic properties, vanillin and its derivatives are subjects of metabolic studies to understand their biosynthesis, biodegradation, and potential physiological effects. The use of stable isotope-labeled compounds, such as Vanillin-¹³C, offers a powerful tool for tracing the metabolic fate of this molecule in various biological systems. This document provides detailed application notes and protocols for utilizing Vanillin-¹³C in metabolic pathway analysis, with a focus on its application as a labeled precursor in microbial lignin (B12514952) degradation studies. While direct tracer studies with Vanillin-¹³C are not extensively documented, its use as a starting material for the synthesis of more complex ¹³C-labeled probes is a critical application for elucidating complex metabolic networks.
Principle of ¹³C-Tracer Studies
Metabolic flux analysis (MFA) is a key technique for investigating metabolic pathways using stable isotope-labeled compounds as tracers. By introducing a ¹³C-labeled substrate, such as Vanillin-¹³C, into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. The pattern and extent of ¹³C labeling in these metabolites, typically analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide quantitative insights into the active metabolic routes and their relative fluxes.
Application: Tracing Microbial Lignin Degradation Pathways
Lignin, a complex aromatic polymer, is a major component of plant biomass and a potential source for renewable chemicals. Understanding the microbial pathways for lignin degradation is crucial for developing biorefining strategies. Vanillin is a key intermediate in the breakdown of lignin. By using Vanillin-¹³C to synthesize ¹³C-labeled lignin model compounds, researchers can trace the flow of carbon from lignin through various metabolic intermediates.
A notable application involves the use of vanillin to synthesize [β-¹³C]-ferulic acid, a precursor for creating ¹³C-labeled synthetic lignin (dehydrogenation polymer, DHP). This labeled lignin can then be used as a substrate for lignin-degrading microorganisms, such as Rhodococcus jostii RHA1, to identify the metabolic products of lignin breakdown[1].
Experimental Workflow for Lignin Degradation Tracer Study
Detailed Experimental Protocols
Protocol 1: Synthesis of [β-¹³C]-Ferulic Acid from Vanillin
This protocol is adapted from a published method for synthesizing [β-¹³C]-ferulic acid via Knoevenagel condensation[1].
Materials:
-
Vanillin
-
[2-¹³C]-Malonic acid
-
Anhydrous pyridine
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve vanillin and [2-¹³C]-malonic acid in anhydrous pyridine.
-
Add aniline as a catalyst.
-
Reflux the mixture according to the established chemical procedure for Knoevenagel condensation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash, and dry the resulting [β-¹³C]-ferulic acid.
-
Confirm the structure and isotopic labeling using NMR spectroscopy and mass spectrometry.
Protocol 2: Biotransformation of [β-¹³C]-Ferulic Acid to [β-¹³C]-Coniferyl Alcohol
This whole-cell biotransformation protocol uses E. coli engineered to express the necessary enzymes[1].
Materials:
-
[β-¹³C]-Ferulic acid
-
E. coli strain overexpressing a carboxylic acid reductase (CAR) and an aldo-keto reductase (AKR)
-
Bacterial growth medium (e.g., LB broth)
-
Inducer for protein expression (e.g., IPTG)
-
Buffer for biotransformation
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Grow the engineered E. coli strain in a suitable medium to a desired optical density.
-
Induce the expression of the reductase enzymes with an appropriate inducer.
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
Add [β-¹³C]-ferulic acid to the cell suspension to initiate the biotransformation.
-
Incubate the reaction mixture under controlled conditions (e.g., temperature, shaking).
-
Monitor the conversion of ferulic acid to coniferyl alcohol using HPLC.
-
After the reaction is complete, centrifuge to remove the cells.
-
Purify the [β-¹³C]-coniferyl alcohol from the supernatant using solid-phase extraction.
Protocol 3: Microbial Degradation of [β-¹³C]-DHP Lignin and Metabolite Analysis
Materials:
-
[β-¹³C]-DHP Lignin (synthesized from [β-¹³C]-coniferyl alcohol)
-
Rhodococcus jostii RHA1 culture
-
Minimal medium for bacterial growth
-
Solvents for metabolite extraction (e.g., ethyl acetate)
-
LC-MS or GC-MS system for metabolite analysis
Procedure:
-
Culture Rhodococcus jostii RHA1 in a minimal medium.
-
Add the [β-¹³C]-DHP lignin as the primary carbon source.
-
Incubate the culture under appropriate growth conditions.
-
Collect culture samples at different time points.
-
Separate the cells from the supernatant by centrifugation.
-
Extract the metabolites from the supernatant using a suitable solvent (e.g., ethyl acetate).
-
Dry and reconstitute the extract in a solvent compatible with the analytical instrument.
-
Analyze the samples by LC-MS or GC-MS to identify and quantify the ¹³C-labeled metabolites.
Data Presentation
The quantitative data from such tracer experiments can be summarized to show the incorporation of the ¹³C label into downstream metabolites.
| Metabolite Identified | Mass Isotopologue | Relative Abundance of ¹³C-Label |
| Oxalic Acid | M+1, M+2 | [Quantitative Value] |
| 4-Hydroxyphenylacetic acid | M+1, M+2, etc. | [Quantitative Value] |
| 4-Hydroxy-3-methoxyphenylacetic acid | M+1, M+2, etc. | [Quantitative Value] |
Note: The specific mass isotopologues and their abundances will depend on the labeling pattern of the precursor and the metabolic pathways involved.
Visualizing the Metabolic Pathway
The degradation of vanillin in many bacteria proceeds through vanillic acid and protocatechuic acid. The following diagram illustrates this common pathway.
Conclusion
The use of Vanillin-¹³C as a tracer, particularly as a precursor for synthesizing labeled substrates, is a valuable technique for elucidating complex metabolic pathways. This approach has been successfully applied to study the microbial degradation of lignin, providing insights into the bioconversion of this abundant biopolymer. The protocols and application notes provided here offer a framework for researchers to design and execute stable isotope tracer studies to investigate the metabolic fate of vanillin and related compounds in various biological systems. Careful experimental design and sensitive analytical techniques are paramount for obtaining high-quality data to unravel intricate metabolic networks.
References
Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy of Vanillin-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of ¹³C-labeled Vanillin (B372448) (Vanillin-¹³C) using Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on purity determination and concentration assessment, critical aspects in pharmaceutical research and development.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the NMR signal integral and the number of atomic nuclei to determine the concentration and purity of a substance.[1][2][3] Unlike chromatographic methods, qNMR can be a primary ratio method, often requiring no specific reference standard for the analyte.[1][2] This makes it particularly valuable for the characterization of new chemical entities, including isotopically labeled compounds like Vanillin-¹³C.
¹H qNMR is more common due to the high natural abundance and sensitivity of the proton nucleus. However, ¹³C qNMR offers distinct advantages, especially for complex molecules or mixtures, due to its wider chemical shift range, which often leads to better signal separation.[4][5] The main challenges for quantitative ¹³C NMR at natural abundance are the low sensitivity, long spin-lattice relaxation times (T₁), and the nuclear Overhauser effect (NOE).[4][6][7] The use of ¹³C-labeled compounds significantly overcomes the sensitivity issue for the labeled site.
Application: Purity and Assay of Vanillin-¹³C
This protocol is designed for the accurate determination of the purity and concentration of a Vanillin sample specifically labeled with ¹³C at a known position. The enhanced signal of the ¹³C-labeled carbon allows for more rapid and precise quantification compared to natural abundance ¹³C qNMR.
Principle
The purity of Vanillin-¹³C is determined by comparing the integral of a selected ¹³C signal from the analyte to the integral of a signal from a certified internal standard (IS) of known purity and concentration. The molar ratio between the analyte and the internal standard can be calculated, and from this, the purity of the analyte can be determined.
Experimental Protocols
Materials and Equipment
-
Analyte: Vanillin-¹³C (with known labeling position)
-
Internal Standard (IS): A certified reference material with high purity (e.g., Maleic Anhydride, 1,3,5-Trimethoxybenzene). The IS should have at least one sharp ¹³C NMR signal that does not overlap with the analyte or solvent signals.
-
Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., Acetone-d₆, DMSO-d₆, Chloroform-d).
-
Relaxation Agent (optional but recommended): Chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to shorten T₁ relaxation times.[6][7]
-
NMR Spectrometer: A well-maintained and calibrated NMR spectrometer.
-
Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, NMR tubes.
Sample Preparation
-
Stock Solution of Relaxation Agent (if used): Prepare a stock solution of Cr(acac)₃ in the chosen deuterated solvent (e.g., 0.1 M).
-
Accurate Weighing: Accurately weigh a specific amount of the Vanillin-¹³C sample and the internal standard into a vial.
-
Dissolution: Dissolve the weighed solids in a precise volume of the deuterated solvent. If using a relaxation agent, add a small, precise volume of the Cr(acac)₃ stock solution.
-
Homogenization: Ensure the sample is completely dissolved and homogenized.
-
Transfer to NMR Tube: Transfer a suitable volume of the solution into a clean, dry NMR tube.
NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be used:
-
Pulse Sequence: A ¹³C inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) should be used. This sequence decouples protons during acquisition to simplify the spectrum and improve the signal-to-noise ratio, while the decoupler is turned off during the relaxation delay to suppress the NOE.[8]
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ of the signals being quantified (both analyte and internal standard).[4][9] If T₁ values are unknown, they should be measured using an inversion-recovery experiment. The addition of a relaxation agent significantly shortens T₁s, allowing for a shorter relaxation delay and faster experiment time.[6][7]
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for quantification.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision) for the signals of interest.[6]
-
Spectral Width: The spectral width should be large enough to encompass all signals of interest and provide a good baseline on both sides of the spectrum.
-
Digital Resolution: Ensure sufficient digital resolution for accurate integration.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 1-3 Hz) to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration: Integrate the selected ¹³C signal of Vanillin-¹³C and the chosen signal of the internal standard. The integration regions should be set to cover the entire peak.
Data Analysis and Results
The purity of the Vanillin-¹³C sample can be calculated using the following formula:
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte: Integral of the ¹³C signal of Vanillin-¹³C.
-
IIS: Integral of the ¹³C signal of the internal standard.
-
Nanalyte: Number of carbon nuclei giving rise to the analyte signal (for a specific ¹³C labeled position, this is 1).
-
NIS: Number of carbon nuclei giving rise to the internal standard signal.
-
Manalyte: Molar mass of Vanillin.
-
MIS: Molar mass of the internal standard.
-
manalyte: Mass of the Vanillin-¹³C sample.
-
mIS: Mass of the internal standard.
-
PIS: Purity of the internal standard (as a percentage).
Data Presentation
The quantitative results should be summarized in a clear and structured table.
Table 1: Quantitative ¹³C NMR Data for Purity Assessment of Vanillin-¹³C
| Parameter | Value |
| Analyte (Vanillin-¹³C) | |
| Mass (manalyte) | e.g., 25.12 mg |
| Molar Mass (Manalyte) | e.g., 153.15 g/mol (for one ¹³C) |
| ¹³C Signal for Integration | e.g., C-7 (aldehyde) |
| Integral (Ianalyte) | e.g., 1.00 |
| Number of Carbons (Nanalyte) | 1 |
| Internal Standard (IS) | |
| Name | e.g., Maleic Anhydride |
| Mass (mIS) | e.g., 10.05 mg |
| Molar Mass (MIS) | e.g., 98.06 g/mol |
| Purity (PIS) | e.g., 99.9% |
| ¹³C Signal for Integration | e.g., Carbonyl carbons |
| Integral (IIS) | e.g., 1.25 |
| Number of Carbons (NIS) | 2 |
| Calculated Purity | e.g., 98.5% |
Table 2: Vanillin ¹³C NMR Chemical Shift Assignments (in Acetone-d₆)
| Carbon Atom | Chemical Shift (ppm) |
| C=O (aldehyde) | ~191 |
| C-O (phenolic) | ~152 |
| C-OCH₃ | ~148 |
| C-H (aromatic) | ~128 |
| C-C=O | ~125 |
| C-H (aromatic) | ~115 |
| C-H (aromatic) | ~110 |
| -OCH₃ | ~56 |
| Note: Chemical shifts are approximate and can vary with solvent and concentration.[5][10][11][12][13] |
Mandatory Visualizations
Caption: Experimental workflow for qNMR analysis of Vanillin-¹³C.
Caption: Data analysis workflow for qNMR purity calculation.
Caption: Logical relationships in quantitative ¹³C NMR.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. usp.org [usp.org]
- 3. Consistency and Purity [nmr.oxinst.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Vanillin(121-33-5) 13C NMR spectrum [chemicalbook.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Building Block. The relaxation delay [imserc.northwestern.edu]
- 10. chemistry.utah.edu [chemistry.utah.edu]
- 11. 13C nuclear magnetic resonance spectroscopy of vanillin derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
Application Notes: Isotope Ratio Mass Spectrometry (IRMS) for Vanillin Source Determination
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is one of the world's most popular flavoring agents, but its supply from the natural source, the cured pods of the vanilla orchid (Vanilla planifolia or Vanilla tahitensis), is limited and expensive.[1] This economic disparity has led to the widespread production of synthetic and biosynthetic vanillin.[1][2] Synthetic vanillin is primarily manufactured from petrochemical precursors like guaiacol (B22219) or from lignin (B12514952), a byproduct of the paper industry.[1] Biosynthetic vanillin can be produced via microbial fermentation of natural precursors such as ferulic acid, eugenol (B1671780), or glucose.[1][3][4] Due to the significant price difference between natural and non-natural vanillin, there is a strong economic incentive for fraudulent labeling and adulteration.[2][5]
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to authenticate the origin of vanillin by measuring the ratios of stable isotopes.[6][7] This method can effectively distinguish between vanillin derived from vanilla beans, synthetic processes, and various biosynthetic routes.[4][7]
Principle of the Method
The principle behind IRMS for vanillin source determination lies in the natural variations of stable isotope ratios of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H). These variations, or isotopic signatures, are influenced by the origin of the raw materials and the processes used for synthesis.
-
Carbon Isotope Ratio (δ¹³C): The primary factor influencing the δ¹³C value of plant-derived vanillin is the photosynthetic pathway of the source plant.[6]
-
CAM Plants: Vanilla planifolia utilizes the Crassulacean Acid Metabolism (CAM) pathway, which results in δ¹³C values for vanillin typically ranging from -19.1‰ to -20.5‰.[6][8] Vanilla tahitensis also uses this pathway but exhibits a more enriched value around -16.5‰.[8]
-
C3 Plants: Precursors like lignin from wood or eugenol from cloves come from C3 plants, which have δ¹³C values ranging from -21‰ to -35‰. Vanillin derived from these sources reflects this, with lignin-based vanillin around -28.2‰ and some synthetic vanillins falling between -26‰ to -31‰.[9][10]
-
C4 Plants: Ferulic acid from sources like rice bran (a C4 plant) results in vanillin with a significantly more negative δ¹³C value, often in the range of -35.7‰ to -37.9‰.[6]
-
Petrochemicals: Vanillin synthesized from petroleum-derived guaiacol typically has δ¹³C values in the range of -26‰ to -31‰.[9]
-
-
Hydrogen Isotope Ratio (δ²H): The δ²H values are influenced by the geographical origin of the source material (e.g., local water sources used by the plant) and the synthetic process. This provides an additional dimension for authentication, helping to distinguish between different natural and synthetic sources.[7][8] Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR®) is another powerful technique that complements IRMS by determining the distribution of deuterium (B1214612) at specific positions within the vanillin molecule.[2][11]
By analyzing the multi-isotope fingerprint (δ¹³C and δ²H), a high level of discrimination between different vanillin sources can be achieved.[7][12]
Quantitative Data Summary
The following table summarizes typical stable isotope ratio values for vanillin from various sources. These values are reported in delta notation (δ) in per mil (‰) relative to international standards (VPDB for carbon and VSMOW for hydrogen).
| Vanillin Source | Precursor/Method | Plant Pathway | Typical δ¹³C (‰) | Typical δ²H (‰) |
| Natural | Vanilla planifolia Beans | CAM | -19.1 to -20.5[8] | -63 to -99[8] |
| Vanilla tahitensis Beans | CAM | ~ -16.5[8] | Varies by location | |
| Biosynthetic | Ferulic Acid (from Rice Bran) | C4 | -35.7 to -37.9[6] | Varies |
| Eugenol (from Cloves) | C3 | Varies, reflects C3 source | Varies | |
| Synthetic | Lignin (from Wood Pulp) | C3 | ~ -28.2[10] | Varies |
| Guaiacol (Petrochemical) | - | -29.3 to -32.6[10] | Varies |
Experimental Protocols
This section details a general protocol for the determination of δ¹³C and δ²H of vanillin in various samples using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).
1. Sample Preparation and Extraction
The goal of sample preparation is to isolate vanillin from the sample matrix with minimal isotopic fractionation.
-
For Pure Vanillin Powders:
-
Weigh approximately 1 mg of the vanillin powder into a vial.[12]
-
Add 1 mL of a suitable solvent like Methyl tert-butyl ether (MTBE, anhydrous ≥99.8%).[12]
-
Homogenize the mixture for one minute using a vortex mixer.[12]
-
Dilute the sample with the solvent as necessary to match the concentration of in-house reference materials, ensuring similar peak heights during analysis.[12]
-
-
For Liquid Vanilla Extracts:
-
Transfer 1 mL of the vanilla extract into a vial.[12]
-
Add 1 mL of MTBE and homogenize for one minute on a vortex mixer.[12]
-
Allow the phases to separate. Transfer the upper organic phase to a clean vial.[12]
-
Repeat the extraction on the remaining aqueous layer with an additional 1 mL of MTBE to maximize recovery.[12]
-
Pool the organic extracts. The sample can be stored for up to 6 weeks in a refrigerator.[12]
-
-
For Complex Food Matrices (e.g., Ice Cream, Yogurt):
2. Instrumentation: GC-IRMS Analysis
The analysis is performed using a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer via a combustion or high-temperature conversion interface.
-
System: A Thermo Scientific™ GC IsoLink™ II IRMS System or a similar setup is commonly used.[12]
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector.
-
Column: A non-polar or medium-polarity column suitable for aroma compounds, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[13]
-
Oven Program: A temperature gradient is used to separate vanillin from other volatile compounds (e.g., start at a lower temperature, ramp up to a final temperature, and hold).[13]
-
-
Interface:
-
For δ¹³C Analysis: A combustion reactor containing nickel oxide/copper oxide at ~1000°C converts the eluted vanillin into CO₂, H₂O, and N₂. Water is removed by a trap.
-
For δ²H Analysis: A high-temperature conversion (HTC) or pyrolysis reactor containing a ceramic tube at ~1450°C converts the eluted vanillin into H₂, CO, and N₂.
-
-
Isotope Ratio Mass Spectrometer (IRMS):
-
The purified analyte gas (CO₂ for carbon, H₂ for hydrogen) is introduced into the ion source of the mass spectrometer.
-
The IRMS measures the ratios of the different isotopologue masses (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂).
-
3. Data Analysis and Quality Control
-
Reference Materials: In-house reference materials of pure vanillin with known isotopic compositions, bracketing the expected range of the samples, are analyzed periodically throughout the sequence.[12] These are used for drift correction and to ensure the accuracy of the measurements.
-
Calibration: The isotopic values are normalized to the international Vienna Pee Dee Belemnite (VPDB) scale for δ¹³C and the Vienna Standard Mean Ocean Water (VSMOW) scale for δ²H.
-
Sequence: A typical measurement sequence includes conditioning injections, followed by injections of reference materials, quality control (QC) samples, and the unknown samples.[12] It is recommended to analyze samples in triplicate for robust statistical analysis.[12]
-
Data Processing: Specialized software calculates the final δ values, accounting for instrumental drift and applying the necessary calibrations based on the reference materials. The standard deviation of replicate injections should be within acceptable limits (e.g., <0.3‰ for δ¹³C).
Visualizations
The following diagrams illustrate the experimental workflow and the relevant biosynthetic pathways for vanillin.
References
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. Authentication of vanillin using 2H SNIF-NMR method - National Institute of Chemistry [ki.si]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imprint-analytics.at [imprint-analytics.at]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of wood-derived vanillin from synthetic vanillin in distillates using gas chromatography/combustion/isotope ratio mass spectrometry for δ13 C analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Vanillin-¹³C in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ¹³C-labeled vanillin (B372448) (Vanillin-¹³C) in flavor and fragrance research. This document details experimental protocols, data presentation, and visualizations to guide researchers in leveraging this powerful tool for authenticity testing, metabolic studies, and sensory analysis.
Application Note: Authenticity Verification of Vanillin using ¹³C Isotope Analysis
Stable isotope analysis is a robust method to differentiate natural vanillin from synthetic or biosynthetic alternatives.[1] The determination of the ¹³C/¹²C ratio, expressed as δ¹³C (in per mil, ‰), is a key indicator of the vanillin's origin.[2][3] Natural vanillin, extracted from vanilla beans (a CAM plant), has a distinct δ¹³C value compared to vanillin synthesized from petroleum-derived precursors or lignin.[2][3]
Key Analytical Techniques:
-
Isotope Ratio Mass Spectrometry (IRMS): A highly sensitive technique for determining the bulk δ¹³C value of a sample.[2][4]
-
Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) Spectroscopy: Provides site-specific ¹³C/¹²C ratios within the vanillin molecule, offering a more detailed isotopic fingerprint.[5][6]
Quantitative Data: δ¹³C Values of Vanillin from Various Sources
The following table summarizes the typical δ¹³C values for vanillin from different origins, which is crucial for authenticity assessment.
| Origin of Vanillin | Precursor/Photosynthetic Pathway | Typical δ¹³C Range (‰) | References |
| Natural (Vanilla Beans) | CAM Plant | -14.6 to -22.2 | [2][3] |
| Synthetic (from Lignin) | C3 Plant (Wood) | -26.9 to -32.5 | [2] |
| Synthetic (from Guaiacol) | Petroleum | -28.5 to -32.6 | [2] |
| Biosynthetic (from Ferulic Acid - Rice) | C3 Plant | -35.7 to -37.9 | [2] |
Experimental Protocol: Bulk Isotope Ratio Analysis by GC-C-IRMS
This protocol outlines the general steps for determining the bulk δ¹³C value of vanillin using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
1. Sample Preparation:
- Extract vanillin from the sample matrix (e.g., food product, fragrance formulation) using an appropriate solvent (e.g., diethyl ether, dichloromethane).[7]
- For complex matrices, a clean-up step using Solid Phase Extraction (SPE) may be necessary to remove interfering compounds.[4]
- Prepare a standard solution of certified reference material (CRM) vanillin with a known δ¹³C value for calibration.
2. GC-C-IRMS Analysis:
- Inject the extracted vanillin sample and the standard into the GC-C-IRMS system.
- GC Separation: Use a suitable capillary column (e.g., DB-5) to separate vanillin from other volatile compounds. The oven temperature program should be optimized for good peak separation. A typical program might start at 60°C, ramp to 280°C, and hold.[4]
- Combustion: The separated vanillin is combusted at a high temperature (e.g., 950°C) in a reactor to convert it to CO₂ gas.
- IRMS Detection: The CO₂ gas is introduced into the isotope ratio mass spectrometer, which measures the ratio of ¹³CO₂ to ¹²CO₂.
- The δ¹³C value is calculated relative to the Vienna Pee Dee Belemnite (VPDB) international standard.
3. Data Analysis:
- Calibrate the measured isotope ratios against the certified reference material.
- Compare the δ¹³C value of the sample to the known ranges for vanillin from different origins (see table above) to determine its authenticity.
Experimental Workflow for Vanillin Authenticity Testing
Application Note: Tracing Vanillin Metabolism and Flavor Formation
Vanillin-¹³C serves as an invaluable tracer to elucidate the metabolic fate of vanillin in biological systems and to study the pathways of flavor formation.[8] By introducing ¹³C-labeled vanillin, researchers can track its absorption, distribution, metabolism, and excretion (ADME), as well as its incorporation into other molecules.
Potential Research Applications:
-
Metabolic Pathway Elucidation: Tracing the conversion of Vanillin-¹³C into its metabolites (e.g., vanillic acid, vanillyl alcohol) in vivo or in vitro.
-
Flavor Precursor Analysis: Investigating the biotransformation of ¹³C-labeled precursors (e.g., ferulic acid-¹³C) into vanillin in microorganisms or plant tissues.
-
Bioavailability Studies: Quantifying the uptake and distribution of vanillin in different tissues after oral or dermal administration.
Experimental Protocol: In Vivo Metabolic Study of Vanillin-¹³C in a Rodent Model
This protocol provides a general framework for an in vivo study to track the metabolism of orally administered Vanillin-¹³C.
1. Synthesis and Formulation of Vanillin-¹³C:
- Synthesize or procure Vanillin-¹³C with a high isotopic enrichment (e.g., >99% ¹³C). Common labeled positions include the ring carbons ([ring-¹³C₆]-vanillin) or the formyl carbon ([formyl-¹³C]-vanillin).[9]
- Prepare a formulation of Vanillin-¹³C suitable for oral gavage in rodents (e.g., dissolved in corn oil).
2. Animal Dosing and Sample Collection:
- Administer a single oral dose of the Vanillin-¹³C formulation to a cohort of laboratory animals (e.g., rats or mice).
- Collect biological samples at various time points post-dosing. This can include blood, urine, feces, and specific tissues of interest (e.g., liver, kidney, brain).
3. Sample Analysis by LC-MS/MS:
- Extract metabolites from the collected biological samples.
- Analyze the extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
- Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify Vanillin-¹³C and its expected ¹³C-labeled metabolites. The mass transitions will be shifted by the number of ¹³C atoms in the molecule.
4. Data Analysis and Interpretation:
- Construct pharmacokinetic profiles for Vanillin-¹³C and its major metabolites.
- Calculate key parameters such as half-life, clearance, and volume of distribution.
- Identify and quantify the major metabolic pathways.
Logical Workflow for a Vanillin-¹³C Metabolic Study
Application Note: Sensory Evaluation and Fragrance Release Studies
The use of Vanillin-¹³C can also extend to sensory science and the study of fragrance release, although direct sensory perception of the ¹³C isotope is not expected to differ from ¹²C. Its primary role in this context is as a tracer for quantitative analysis.
Applications in Sensory and Fragrance Research:
-
Flavor/Fragrance Release Kinetics: Quantifying the release of vanillin from a food matrix or a consumer product (e.g., lotion, air freshener) over time.
-
Binding and Interaction Studies: Investigating the interaction of vanillin with other components in a complex mixture, such as proteins in food or polymers in a fragrance delivery system.
-
Olfactory Receptor Interaction: While not directly impacting the sensory perception, Vanillin-¹³C can be used in vitro to quantify binding to and activation of specific olfactory receptors. Some studies have identified olfactory receptors that respond to vanillin, such as OR1D2 and OR5K1.[10][11]
Experimental Protocol: Quantifying Vanillin Release from a Fabric Softener using HS-SPME-GC-MS
This protocol describes a method to measure the release of ¹³C-labeled vanillin from a treated fabric over time.
1. Sample Preparation:
- Prepare a fabric softener formulation containing a known concentration of Vanillin-¹³C.
- Treat standardized fabric swatches with the ¹³C-labeled fabric softener according to a defined protocol (e.g., simulated washing machine cycle).
- Air-dry the treated fabric swatches under controlled conditions (temperature and humidity).
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Place a treated fabric swatch in a sealed headspace vial.
- Incubate the vial at a controlled temperature to allow the volatile Vanillin-¹³C to partition into the headspace.
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the released vanillin.
3. GC-MS Analysis:
- Desorb the collected analytes from the SPME fiber in the hot injection port of a GC-MS system.
- Separate the compounds on a suitable GC column.
- Use the mass spectrometer in selected ion monitoring (SIM) mode to specifically detect and quantify the molecular ion of Vanillin-¹³C.
4. Data Analysis:
- Create a calibration curve using known amounts of Vanillin-¹³C.
- Quantify the amount of Vanillin-¹³C released from the fabric at different time points.
- Plot the release profile to determine the release kinetics.
Olfactory Receptor Signaling Pathway
The binding of an odorant like vanillin to an olfactory receptor (OR) initiates a G-protein coupled signaling cascade, leading to the perception of smell.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vanillin (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1515-0.1 [isotope.com]
- 10. Effects of 3-octen-2-one on human olfactory receptor responses to vanilla flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Topics | SODA AROMATIC Co., Ltd. [soda.co.jp]
Quantifying Vanillin in Alcoholic Beverages Using Isotope Dilution: An Application Note and Protocol
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a key flavor compound that imparts characteristic vanilla notes to a wide range of food products and beverages. In alcoholic beverages, vanillin can originate from the aging process in oak barrels, where it is extracted from the lignin (B12514952) of the wood, or it can be added as a flavoring agent.[1] The concentration of vanillin is a critical quality parameter, influencing the sensory profile of spirits like whisky, brandy, and rum, as well as certain wines and liqueurs. Accurate quantification of vanillin is therefore essential for quality control, authenticity assessment, and product development in the alcoholic beverage industry.
Isotope Dilution Analysis (IDA) coupled with mass spectrometry (MS) is a powerful and highly accurate technique for the quantification of analytes in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-vanillin) to the sample. The isotopically labeled standard is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation and analysis, correcting for any losses that may occur. By measuring the ratio of the unlabeled analyte to the labeled internal standard using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a precise and accurate quantification can be achieved. This application note provides detailed protocols for the quantification of vanillin in various alcoholic beverages using isotope dilution analysis.
Data Presentation: Quantitative Vanillin Content in Alcoholic Beverages
The following table summarizes the typical concentration ranges of vanillin found in various alcoholic beverages, as determined by chromatographic methods.
| Alcoholic Beverage | Vanillin Concentration Range | Analytical Method | Reference(s) |
| Wine | |||
| Barrel-Aged White Wine | ~1/3 of model wines during maturation on lees | GC-MS with Isotope Dilution | [2] |
| Barrel-Aged Red Wine | < 1/2 of model wines after 93 weeks in barrels | GC-MS with Isotope Dilution | [2] |
| Spirits | |||
| Bourbon Whiskey | OAV > 1 (key odorant) | Stable Isotope Dilution Assays | [3] |
| Scotch Whisky | Higher in blended whiskies | GC-MS | [4] |
| Brandy | LOD: 11.6 µg/L, LOQ: 38.2 µg/L | LC-MS/MS | [2] |
| Rum | Significant differences between rum types | Sensomics Approach | [5] |
| Sake | |||
| Premium Young Sake | Trace amounts to 29.9 µg/L | HPLC-MS/MS | [6] |
| Aged Sake (3-56 years) | Trace amounts to 1727.5 µg/L | HPLC-MS/MS | [6] |
OAV: Odor Activity Value; LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Detailed methodologies for the quantification of vanillin in alcoholic beverages using isotope dilution analysis with GC-MS and LC-MS/MS are provided below.
Protocol 1: Quantification of Vanillin by Stable Isotope Dilution GC-MS
This protocol is suitable for a wide range of spirits, including whiskey, brandy, and rum.
1. Materials and Reagents
-
Vanillin standard (≥99% purity)
-
¹³C₆-Vanillin (isotopic purity ≥99%)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Alcoholic beverage samples
2. Preparation of Standards and Internal Standard Spiking Solution
-
Vanillin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of vanillin and dissolve in 10 mL of ethanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a 40% ethanol/water solution to achieve concentrations ranging from 10 to 1000 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Accurately weigh 1 mg of ¹³C₆-vanillin and dissolve in 100 mL of ethanol.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the alcoholic beverage sample into a 15 mL glass centrifuge tube.
-
Add 100 µL of the ¹³C₆-vanillin internal standard spiking solution (10 µg/mL) to the sample and vortex for 30 seconds.
-
Add 2 mL of dichloromethane (DCM) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.
-
Repeat the extraction of the aqueous layer with another 2 mL of DCM.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Vanillin: m/z 152, 151, 123.
-
¹³C₆-Vanillin: m/z 158, 157, 129.
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the quantification ion for vanillin to the peak area of the quantification ion for ¹³C₆-vanillin against the concentration of the calibration standards.
-
Calculate the concentration of vanillin in the samples using the linear regression equation from the calibration curve.
Protocol 2: Quantification of Vanillin by Isotope Dilution LC-MS/MS
This protocol is particularly suitable for wines and other beverages where a direct injection or minimal sample preparation is preferred.
1. Materials and Reagents
-
Vanillin standard (≥99% purity)
-
¹³C₆-Vanillin (isotopic purity ≥99%)
-
Methanol (B129727), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Alcoholic beverage samples
2. Preparation of Standards and Internal Standard Spiking Solution
-
Prepare stock and calibration standards as described in Protocol 1, using methanol as the solvent.
-
Prepare the internal standard spiking solution (10 µg/mL) in methanol.
3. Sample Preparation (Direct Dilution)
-
Pipette 100 µL of the alcoholic beverage sample into a 1.5 mL autosampler vial.
-
Add 10 µL of the ¹³C₆-vanillin internal standard spiking solution (10 µg/mL).
-
Add 890 µL of deionized water to bring the total volume to 1 mL.
-
Vortex for 30 seconds.
-
If necessary, filter the sample through a 0.22 µm syringe filter before analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B.
-
1-5 min: 10-90% B.
-
5-6 min: 90% B.
-
6-6.1 min: 90-10% B.
-
6.1-8 min: 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM Transitions:
-
Vanillin: Precursor ion m/z 153.1 → Product ion m/z 135.1 (Quantifier), m/z 93.1 (Qualifier).
-
¹³C₆-Vanillin: Precursor ion m/z 159.1 → Product ion m/z 141.1 (Quantifier).
-
5. Data Analysis
-
Construct a calibration curve and calculate the vanillin concentration in the samples as described in Protocol 1, using the peak areas from the MRM chromatograms.
Mandatory Visualization
Caption: Experimental workflow for vanillin quantification.
The use of stable isotope dilution analysis with GC-MS or LC-MS/MS provides a robust and reliable method for the accurate quantification of vanillin in a variety of alcoholic beverages. The detailed protocols provided in this application note offer a comprehensive guide for researchers, scientists, and quality control professionals. The choice between GC-MS and LC-MS/MS will depend on the specific matrix, available instrumentation, and desired throughput. By employing these methods, the alcoholic beverage industry can ensure the quality and authenticity of their products, leading to improved consumer satisfaction and brand integrity.
References
Troubleshooting & Optimization
Overcoming matrix effects in vanillin analysis with Vanillin-13C.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Vanillin-¹³C as an internal standard to overcome matrix effects in vanillin (B372448) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact vanillin analysis?
A: Matrix effects in the context of vanillin analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), refer to the alteration of the ionization efficiency of vanillin due to co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of vanillin.[1] The primary culprits behind matrix effects in complex samples such as food products or biological fluids are often phospholipids, salts, and other endogenous metabolites.[1]
Q2: How does using Vanillin-¹³C help in overcoming matrix effects?
A: Vanillin-¹³C, a stable isotope-labeled internal standard (SIL-IS), is a form of vanillin where one or more carbon atoms have been replaced with the heavier ¹³C isotope.[1][2] SIL-IS are considered the gold standard for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the unlabeled analyte (vanillin).[1] This means that during sample preparation, chromatography, and ionization, Vanillin-¹³C behaves almost identically to vanillin and is affected by matrix effects in the same way. By adding a known amount of Vanillin-¹³C to the samples and standards, the ratio of the analyte signal to the internal standard signal can be used for quantification, effectively canceling out the variability caused by matrix effects and leading to more accurate and precise results.[2][3][4]
Q3: When should I use a Vanillin-¹³C internal standard?
A: It is highly recommended to use a Vanillin-¹³C internal standard in any quantitative vanillin analysis where the sample matrix is complex and likely to cause matrix effects. This includes, but is not limited to, food and beverage products (e.g., infant formula, dairy products, fragrant oils), biological samples (e.g., plasma, urine), and environmental samples.[2][5][6] Its use is crucial for achieving high accuracy and precision in your results.[3]
Q4: What are the typical recovery rates I can expect when using Vanillin-¹³C?
A: The recovery rates can vary depending on the sample matrix and the extraction method employed. However, studies have reported good recovery values when using a stable isotope dilution assay with Vanillin-¹³C. For instance, in the analysis of vanillin in fragrant vegetable oils, recovery values ranged from 89.1% to 101.9%.[5] In the analysis of milk and dairy products, an extraction procedure with acetonitrile (B52724) and n-hexane yielded efficient recoveries of 87.6-101.7%.[6] Another study reported extraction recoveries of analytes between 89.5% and 97.4%.[7]
Troubleshooting Guide
Issue 1: High variability in quantitative results despite using Vanillin-¹³C.
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure that the Vanillin-¹³C internal standard is added precisely and consistently to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. Use calibrated pipettes and perform a thorough vortexing step after addition.
-
-
Possible Cause: The concentration of the internal standard is not appropriate.
-
Solution: The response of the Vanillin-¹³C should be consistent and sufficient across all samples. If the signal is too low, consider increasing its concentration. If it is saturating the detector, it should be diluted.
-
-
Possible Cause: The internal standard and analyte are not co-eluting perfectly.
-
Solution: While stable isotope-labeled standards generally co-elute well with the analyte, chromatographic conditions should be optimized to ensure this.[4] Adjust the gradient, flow rate, or column chemistry to achieve symmetrical and co-eluting peaks for both vanillin and Vanillin-¹³C.
-
Issue 2: Poor peak shape (tailing or splitting) for both vanillin and Vanillin-¹³C.
-
Possible Cause: Issues with the analytical column.
-
Solution: The column may be degraded or contaminated. Try flushing the column or, if necessary, replace it. Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) can also help improve peak shape by altering retention and selectivity.
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Adjust the pH or the organic solvent composition of the mobile phase. Ensure the mobile phase is properly degassed.
-
Issue 3: Low signal intensity or complete signal loss for both analyte and internal standard.
-
Possible Cause: Significant ion suppression due to a highly complex matrix.
-
Possible Cause: Instrument parameters are not optimized.
-
Solution: Optimize the mass spectrometer settings, including the electrospray voltage, gas flows, and collision energy, to maximize the signal for both vanillin and Vanillin-¹³C.
-
Experimental Protocols
Protocol 1: Vanillin Analysis in Fragrant Vegetable Oils using HS-SPME-GC/MS with [¹³C₆]-Vanillin
This protocol is based on a validated method for the determination of vanillin in fragrant vegetable oils.[5]
-
Preparation of Standards:
-
Prepare a stock solution of vanillin (e.g., 10.0 mg in 10 g of a suitable solvent like ODO) to a concentration of 1.00 x 10⁶ µg kg⁻¹.[5]
-
Prepare a stock solution of the internal standard, [¹³C₆]-vanillin, using the same procedure.[5]
-
Construct calibration curves by plotting the peak area ratios of vanillin to [¹³C₆]-vanillin against a range of vanillin concentrations (e.g., 50 to 5000 µg kg⁻¹), while keeping the internal standard concentration constant (e.g., 500 µg kg⁻¹).[5]
-
-
Sample Preparation:
-
Weigh 4 g of the oil sample into a headspace vial.
-
Add a fixed amount of the [¹³C₆]-vanillin internal standard solution.
-
-
HS-SPME Procedure:
-
GC/MS Analysis:
Protocol 2: Vanillin Analysis in Dairy Products using LC-MS/MS with Vanillin-¹³C₆
This protocol is based on a method for determining vanillin in milk and dairy products.[2][6]
-
Preparation of Standards:
-
Prepare stock solutions of vanillin and Vanillin-¹³C₆ in a suitable solvent.
-
Prepare working standard solutions and calibration curves in a blank matrix extract to account for matrix effects.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known amount of sample, add the Vanillin-¹³C₆ internal standard.
-
Perform a liquid-liquid extraction using acetonitrile, followed by a cleaning step with n-hexane.[6]
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a C18 column or similar for chromatographic separation.
-
The mobile phase can consist of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to monitor the specific transitions for vanillin and Vanillin-¹³C₆ for accurate identification and quantification.[2]
-
Quantitative Data Summary
Table 1: Method Performance for Vanillin Analysis using Stable Isotope Dilution Assay
| Parameter | Fragrant Vegetable Oils (HS-SPME-GC/MS)[5] | Dairy Products (LC-MS/MS)[6] | Rat Plasma (LC-ESI/MS/MS)[7] |
| Internal Standard | [¹³C₆]-Vanillin | Vanillin-¹³C₆ | Dansyl chloride derivatized IS |
| Linearity (r²) | ≥ 0.9999 | - | > 0.999 |
| LOD | 20.0 µg kg⁻¹ | 6.2 to 20.1 µg/kg | - |
| LOQ | 50.0 µg kg⁻¹ | - | 5.0 ng/mL |
| Recovery | 89.1% to 101.9% | 87.6% to 101.7% | 89.5% to 97.4% |
| Intra-day Precision (RSD) | - | < 5% | 2.6% to 8.6% |
| Inter-day Precision (RSD) | - | - | 3.2% to 10.2% |
Data compiled from published research articles.[5][6][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability and degradation of Vanillin-13C internal standard in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Vanillin-13C internal standard in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solution?
A1: The chemical stability of this compound is expected to be very similar to that of unlabeled vanillin (B372448).[1] Vanillin is generally stable in acidic to neutral solutions when protected from light and stored at refrigerated temperatures (2-8°C).[2][3] However, it is susceptible to degradation under certain conditions.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The main factors that can lead to the degradation of this compound are:
-
Exposure to Light (Photodegradation): Vanillin can be degraded by light.[4] It is recommended to store solutions in amber vials or otherwise protect them from light.[5]
-
Elevated Temperatures: Higher temperatures accelerate the degradation of vanillin.[6][7] Sublimation can also occur at temperatures above 40°C.[7]
-
High pH (Alkaline Conditions): Vanillin is less stable in alkaline solutions (pH > 8) and can undergo oxidation.[6][8]
-
Oxidation: Exposure to air (oxygen) can cause oxidation, especially in moist conditions and at elevated temperatures.[3] The primary oxidation product is vanillic acid.[4][9][10][11][12]
-
Presence of Strong Oxidizing Agents: Reagents like permanganate (B83412) and chromium(VI) can oxidize vanillin.[9][10][12]
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To ensure the long-term stability of your this compound stock solution, the following storage conditions are recommended:
-
Solvent: Prepare the stock solution in a high-purity, stable solvent such as ethanol, methanol, or acetonitrile.[3]
-
Container: Use amber glass vials to protect the solution from light.[5]
-
Temperature: Store the solution at refrigerated temperatures (2-8°C) or frozen for long-term storage.[5][13]
-
Atmosphere: For maximum stability, the vial can be purged with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q4: How long can I expect my working solutions of this compound to be stable?
A4: The stability of working solutions depends on the solvent, concentration, and storage conditions. For routine use, it is best practice to prepare fresh working solutions from a stable stock solution. If working solutions are to be used over a period of time, their stability should be verified. As a general guideline, working solutions stored in an autosampler at room temperature should be used within 24-48 hours. For longer storage, refrigeration is recommended.
Q5: Is this compound expected to degrade at the same rate as unlabeled vanillin?
A5: Yes, for practical purposes in a laboratory setting, the degradation rate of this compound is expected to be the same as that of unlabeled vanillin. The presence of the stable 13C isotope does not significantly alter the chemical reactivity or stability of the molecule under typical experimental conditions.[1]
Troubleshooting Guides
Problem 1: The peak area of my this compound internal standard is consistently decreasing over a sequence of injections.
| Possible Cause | Suggested Solution |
| Degradation in the Autosampler | The working solution may be degrading in the autosampler vial due to exposure to light or elevated temperature. Prepare fresh working solution and/or use a temperature-controlled autosampler set to a lower temperature (e.g., 4°C). |
| Evaporation of Solvent | The solvent in the autosampler vial may be evaporating, leading to an increase in the concentration of the internal standard and potentially other sample components, which can affect the instrument response. Ensure vials are properly capped and sealed. |
| Adsorption to Vial or Tubing | Vanillin may adsorb to the surface of certain plastics or glass. Use deactivated glass vials or vials made of a material known to have low adsorption for phenolic compounds. |
| Oxidation | The solution may be oxidizing due to dissolved oxygen. Try preparing the mobile phase and sample diluent with freshly degassed solvents. |
Problem 2: I see an unexpected peak eluting close to my this compound peak, and the area of this new peak increases over time.
| Possible Cause | Suggested Solution |
| Formation of a Degradation Product | The new peak is likely a degradation product of vanillin, most commonly vanillic acid.[14] This indicates that your standard solution is not stable under the current storage or analytical conditions. |
| Confirmation of Degradation Product | To confirm the identity of the new peak, you can inject a standard of vanillic acid. If the retention times match, you have confirmed the degradation pathway. |
| Mitigation | Review the storage conditions of your stock and working solutions (see Q3). Prepare fresh solutions and ensure they are protected from light, heat, and alkaline conditions. |
Problem 3: My calibration curve is non-linear, and I suspect internal standard instability.
| Possible Cause | Suggested Solution |
| Inconsistent Internal Standard Concentration | If the internal standard is degrading in the working solutions, its concentration will not be consistent across all calibrators and samples, leading to a non-linear response. |
| Verification of Stability | Perform a stability check by analyzing the lowest and highest concentration calibrators at the beginning and end of your analytical run. The internal standard response should be consistent within an acceptable range (e.g., ±15%). |
| Solution Preparation | Prepare fresh calibration standards and internal standard working solutions. Ensure that the internal standard is added to all samples and standards as close to the time of analysis as possible. |
Quantitative Data on Vanillin Stability
The following table summarizes the degradation of vanillin under specific conditions. As the stability of this compound is expected to be analogous to unlabeled vanillin, this data can be used as a guide.[1]
Table 1: Effect of Temperature on Vanillin Conversion in Alkaline Solution
| Temperature (°C) | Conversion (%) | Conditions |
| 50 | 11.0 | 7.5 wt% NaOH, 1 MPa O2, 400 rpm, 30 min |
| 100 | 25.1 | 7.5 wt% NaOH, 1 MPa O2, 400 rpm, 30 min |
| 160 | 73.9 | 7.5 wt% NaOH, 1 MPa O2, 400 rpm, 30 min |
Data extracted from Zhu et al. (2018).[6]
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solution
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze it using a validated analytical method (e.g., HPLC-UV or LC-MS). Record the peak area and retention time.
-
Storage: Store the stock solution under the desired conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stock solution, dilute it to the same working concentration, and analyze it under the same conditions as the initial analysis.
-
Data Evaluation: Compare the peak area of the this compound at each time point to the initial (T=0) peak area. A decrease of more than a predefined threshold (e.g., 5-10%) may indicate degradation. Also, monitor for the appearance of new peaks.
Visualizations
Caption: Experimental workflow for assessing the stability of a this compound internal standard solution.
Caption: Primary degradation pathway of this compound via oxidation to Vanillic Acid-13C.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Vanillin Stability Insights | PDF | Vanilla | Solubility [scribd.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Troubleshooting poor recovery of Vanillin-13C during sample extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Vanillin-13C during sample extraction.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low recovery of my this compound internal standard. What are the primary causes?
Low recovery of this compound can stem from several factors throughout the sample preparation process. The most common culprits include suboptimal extraction conditions, degradation of the standard, and issues with the sample matrix. It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.
Potential Causes:
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for vanillin's physicochemical properties.
-
Incorrect pH: The pH of the sample can significantly impact the ionization state of vanillin (B372448), affecting its solubility in the extraction solvent.
-
Incomplete Elution (SPE): For Solid-Phase Extraction (SPE), the elution solvent may not be strong enough, or the volume may be insufficient to completely recover the this compound from the sorbent.[1]
-
Analyte Degradation: Vanillin can be susceptible to degradation under certain conditions, such as exposure to high temperatures or extreme pH.[2]
-
Adsorption to Labware: Vanillin, like other phenolic compounds, can adsorb to the surfaces of glassware and plastics, leading to losses, especially at low concentrations.[1]
-
Matrix Effects: Components of the sample matrix can interfere with the extraction process or suppress the analytical signal during analysis.[2][3]
Q2: How does pH affect the extraction recovery of this compound?
The pH of the sample is a critical parameter for the efficient extraction of vanillin. Vanillin is a phenolic compound and is weakly acidic.
-
Acidic Conditions (pH < 4): In acidic solutions, vanillin is in its neutral, protonated form, which is more soluble in organic solvents. Therefore, maintaining an acidic pH is generally recommended for optimal extraction into a non-polar or moderately polar organic phase during liquid-liquid extraction (LLE).[2] Acidic pH of 4 to 5 has been shown to yield better extraction of vanillin.[2]
-
Alkaline Conditions (pH > 8): In basic solutions, the phenolic hydroxyl group of vanillin deprotonates, forming a phenolate (B1203915) ion. This ionic form is more soluble in the aqueous phase, which will lead to poor recovery in the organic extraction solvent. A study noted that for purification via liquid-liquid extraction, a pH greater than 8 and less than 10 can be used to retain vanillin in the aqueous phase while impurities are extracted into an organic solvent.[4]
Q3: My recovery is inconsistent across different samples. What could be the reason?
Inconsistent recovery often points to variability in the sample matrix or procedural inconsistencies.
-
Matrix Variability: Different samples can have varying compositions of interfering substances that affect extraction efficiency. This is a common challenge when dealing with complex biological or food matrices.[5][6]
-
Procedural Inconsistencies: Ensure that each step of the extraction protocol, such as vortexing times, solvent volumes, and evaporation steps, is performed uniformly across all samples.[1]
-
Emulsion Formation (LLE): In liquid-liquid extractions, the formation of emulsions between the aqueous and organic layers can trap the analyte, leading to variable and poor recovery.[7]
Q4: Could isotopic fractionation of this compound be a reason for poor recovery?
Isotopic fractionation, where isotopes are partitioned at different rates, is a potential concern in isotope-labeled studies. However, for 13C-labeled compounds like this compound, this effect is generally minimal, especially when high extraction recovery is achieved. It is generally accepted that if the recovery of vanillin is above 90%, any 13C fractionation will be negligible within the measurement uncertainties.[8] Therefore, it is more likely that other factors are contributing to poor recovery.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Recommended Action |
| Consistently Low Recovery | Inappropriate Solvent | Test solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). |
| Suboptimal pH | Adjust the sample pH to be acidic (pH 4-5) before extraction to ensure vanillin is in its neutral form. | |
| Insufficient Mixing | Ensure vigorous vortexing for at least 1-2 minutes to maximize the surface area between the two phases. | |
| Inconsistent Recovery | Emulsion Formation | Centrifuge at a higher speed or for a longer duration. Add salt ("salting out") to the aqueous layer to help break the emulsion. Consider a gentler mixing approach, such as gentle swirling instead of vigorous shaking.[7] |
| Matrix Variability | Implement a more rigorous sample cleanup step prior to LLE. | |
| No Recovery | Incorrect pH | Verify the pH of your sample. If it is alkaline, vanillin will remain in the aqueous phase. |
| Degradation | Assess the stability of vanillin under your extraction and storage conditions. Avoid high temperatures and prolonged exposure to harsh chemicals. |
Guide 2: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Action |
| Consistently Low Recovery | Inappropriate Sorbent | Select a sorbent based on the properties of vanillin (e.g., reversed-phase C18 or a polymeric sorbent). |
| Incomplete Elution | Increase the volume and/or the strength of the elution solvent. Test different elution solvents (e.g., methanol (B129727), acetonitrile (B52724), or mixtures with modifiers). | |
| Sample Breakthrough | Ensure the sample is loaded onto the cartridge at a slow, steady flow rate. | |
| Inconsistent Recovery | Cartridge Drying | Do not allow the sorbent bed to dry out during the conditioning and loading steps, unless the protocol specifies it. |
| Variable Matrix Effects | Incorporate a wash step with a weak solvent to remove interferences before eluting the analyte. | |
| No Recovery | Irreversible Binding | The analyte may be too strongly retained on the sorbent. A stronger elution solvent is needed. |
| Incorrect Conditioning | Ensure the cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation: To 1 mL of your sample, add the this compound internal standard.
-
pH Adjustment: Adjust the sample pH to approximately 4.5 with a suitable acid (e.g., formic acid or hydrochloric acid).
-
Extraction: Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical instrument (e.g., LC-MS).
Protocol 2: General Solid-Phase Extraction (SPE) for this compound
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (pH adjusted to ~4.5) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Visual Troubleshooting Guides
Caption: A step-by-step workflow for troubleshooting poor recovery of this compound.
Caption: Key factors influencing the recovery of this compound during sample extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Contribution Correction for Vanillin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isotopically labeled vanillin (B372448). The focus is on accurately correcting for the isotopic contributions from naturally occurring unlabeled vanillin in mass spectrometry analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I need to correct for unlabeled vanillin contributions in my mass spectrometry data?
A1: Vanillin, like all organic molecules, contains a natural abundance of heavy isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). When analyzing an isotopically labeled vanillin sample, the mass spectrum will show peaks not only from your labeled compound but also from the isotopologues of any co-existing unlabeled vanillin. These natural isotopes in the unlabeled molecule can create mass peaks that overlap with or are adjacent to the peaks of your labeled vanillin, leading to an overestimation of the labeled species' abundance.[1][2][3][4] Correction is crucial for accurate quantification of isotopic enrichment.
Q2: What are the main sources of error if I don't apply a correction?
A2: Failure to correct for natural isotopic abundance can lead to significant systematic errors.[1][2] The primary issues are:
-
Inaccurate Quantification: You may overestimate the amount of your labeled vanillin.
-
Misinterpretation of Labeling Patterns: The contribution of natural isotopes can obscure the true distribution of your intended label.
-
Reduced Sensitivity: The background "noise" from natural isotopologues can make it harder to detect low levels of enrichment.
Q3: My mass spectrum of pure, unlabeled vanillin shows more than just the monoisotopic peak (M+0). Why?
A3: This is expected. The additional peaks (M+1, M+2, etc.) are due to the natural presence of heavy isotopes. For a molecule of vanillin (C₈H₈O₃), the M+1 peak is primarily due to the presence of one ¹³C atom in a molecule. The M+2 peak can result from two ¹³C atoms, or one ¹⁸O atom, and so on. The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes of carbon, hydrogen, and oxygen.
Q4: How can I determine the theoretical isotopic distribution of unlabeled vanillin?
A4: The theoretical isotopic distribution can be calculated based on the elemental composition of vanillin (C₈H₈O₃) and the known natural abundances of the stable isotopes of carbon, hydrogen, and oxygen. Various software tools and online calculators are available for this purpose. The calculation involves binomial expansion to determine the probabilities of different isotopic combinations.
Q5: I am seeing a systematic error even after applying a standard correction. What could be the cause?
A5: A common assumption is that the natural abundance mass isotopomer distribution of the unlabeled compound is identical to that of the labeled species. However, this may not always be accurate, especially for highly labeled compounds.[1] This discrepancy can introduce a systematic error. It is also important to ensure that the mass spectrometer settings (e.g., resolution, scan speed) are optimized to accurately measure the true isotopic ratios.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Overlapping Isotopic Clusters | The mass resolution of the instrument is insufficient to separate the isotopologues of the labeled and unlabeled vanillin. | Increase the mass resolution of your mass spectrometer if possible. High-resolution instruments can often distinguish between isotopologues with very small mass differences. |
| Incorrect Isotopic Ratios in Control Sample | The instrument may not be properly calibrated, or there may be interfering species co-eluting with your vanillin standard. | Calibrate the mass spectrometer across the relevant mass range. Check the purity of your unlabeled vanillin standard and optimize your chromatographic separation to remove any interfering compounds. |
| Calculated Enrichment Seems Too High | The contribution from the natural isotopes of unlabeled vanillin is likely not being subtracted correctly, leading to an inflated signal for the labeled species. | Implement a robust isotopic correction algorithm. This typically involves measuring the isotopic distribution of an unlabeled vanillin standard and using this information to deconvolute the spectrum of your mixed (labeled and unlabeled) sample. Several software packages can perform this correction.[5][6] |
| Inconsistent Results Between Runs | Fluctuations in instrument performance or sample preparation can affect the measured isotopic distributions. | Ensure consistent sample preparation procedures. Run a standard of unlabeled vanillin with each batch of samples to monitor instrument performance and to have a concurrent reference for correction. |
Quantitative Data Summary
The correction for natural isotopic abundance relies on the known distribution of stable isotopes. The chemical formula for vanillin is C₈H₈O₃.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Note: These are average natural abundances and can vary slightly.
Table 2: Theoretical Isotopic Distribution for Unlabeled Vanillin (C₈H₈O₃)
| Mass | Relative Intensity (%) | Primary Contributing Isotopes |
| M+0 | 100.00 | ¹²C₈¹H₈¹⁶O₃ |
| M+1 | 9.05 | One ¹³C |
| M+2 | 0.81 | Two ¹³C or one ¹⁸O |
| M+3 | 0.05 | Three ¹³C or one ¹³C and one ¹⁸O |
These are approximate values. Precise calculations should be performed using specialized software.
Experimental Protocol: Correction for Natural Isotopic Abundance
This protocol outlines the key steps for correcting for the contribution of unlabeled vanillin in a sample containing an isotopically labeled version.
1. Acquisition of Reference Spectrum:
- Prepare a pure standard of unlabeled vanillin at a concentration comparable to the expected concentration in your experimental samples.
- Analyze the unlabeled vanillin standard using the same mass spectrometry method (including ionization source, collision energy, and detector settings) as your experimental samples.
- Acquire the full mass spectrum, ensuring sufficient resolution to clearly define the isotopic peaks (M+0, M+1, M+2, etc.).
2. Acquisition of Experimental Sample Spectrum:
- Analyze your experimental sample containing the mixture of labeled and unlabeled vanillin using the identical mass spectrometry method.
3. Data Processing and Correction:
- Option A: Manual Correction (Simplified Approach)
- From the reference spectrum, determine the intensity ratios of the M+1, M+2, etc., peaks relative to the M+0 peak of the unlabeled vanillin.
- In your experimental sample spectrum, identify the M+0 peak corresponding to the unlabeled vanillin.
- Calculate the expected intensity of the M+1, M+2, etc., peaks from the unlabeled vanillin in your experimental sample by multiplying the unlabeled M+0 intensity by the ratios determined in step 3A-i.
- Subtract these calculated intensities from the observed intensities of the corresponding mass peaks in your experimental spectrum. The remaining intensity at these masses should be from your labeled compound.
- Option B: Matrix-Based Correction (Recommended)
- This more rigorous approach uses linear algebra to solve for the true abundances of the labeled species.[3][4]
- Construct a correction matrix based on the measured isotopic distribution of the unlabeled vanillin standard.
- Apply this matrix to the measured mass isotopomer distribution of your experimental sample to deconvolve the contributions from the unlabeled and labeled species.
- Utilize specialized software (e.g., IsoCor, ICT, or custom scripts) that implements these matrix-based correction algorithms for more accurate and automated results.[6]
4. Validation:
- Prepare a set of standards with known mixing ratios of labeled and unlabeled vanillin.
- Apply your correction protocol to these standards.
- The calculated enrichment should correlate linearly with the known mixing ratios, validating the accuracy of your correction method.
Visualizations
Caption: Experimental workflow for correcting mass spectrometry data.
Caption: Relationship between measured and corrected spectral data.
References
- 1. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DeltaMS: a tool to track isotopologues in GC- and LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Validation & Comparative
A Comparative Guide to Vanillin Quantification: Cross-Validation of HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of vanillin (B372448) is essential for quality control, formulation development, and ensuring the authenticity of food and pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective cross-validation of these methods, supported by experimental data and detailed protocols, to facilitate informed decisions in method selection and implementation.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for the quantification of vanillin using HPLC and GC-MS, compiled from various studies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99[1][2] | > 0.99[1] |
| Limit of Detection (LOD) | 1.30 mg/L[1] | 0.1 mg/kg - 20 µg/kg[1][3][4] |
| Limit of Quantification (LOQ) | 3.96 mg/L[1] | 50 µg/kg[2][3] |
| Recovery (%) | 93.12 - 113.74%[1][2] | 89 - 101.9%[1][3] |
| Precision (RSD %) | < 2%[5] | < 7.46%[2][3] |
| Analysis Time | Rapid, with methods achieving retention times as low as 2.2-3.1 minutes.[2][6][7] | Generally longer due to temperature programming, but can be optimized. |
| Sample Matrix Suitability | Excellent for liquid samples and extracts.[6][7][8] | Ideal for volatile and semi-volatile compounds; often requires derivatization for non-volatile samples.[9] |
| Specificity | Good, especially with Diode Array Detection (DAD). | Excellent, with mass spectrometry providing definitive compound identification. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for vanillin quantification using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the quantification of vanillin in liquid extracts, such as vanilla extracts.
1. Sample Preparation:
-
Homogenize the sample.
-
Perform a dilution (e.g., 1:10) with the mobile phase.[7]
-
Filter the diluted sample through a 0.45 µm membrane filter prior to injection.[7]
2. HPLC System and Conditions:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (e.g., 55:45 or 60:40, v/v) is commonly used.[2][6][7] Some methods may use a gradient elution with acidified water.[8]
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[1][7]
-
Injection Volume: 10-20 µL.[1]
-
Detection: UV or Diode Array Detection (DAD) at a wavelength of 231 nm or 280 nm.[6][7]
3. Calibration and Quantification:
-
Prepare a series of standard solutions of vanillin at known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of vanillin in the sample by comparing its peak area to the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol, often utilizing headspace solid-phase microextraction (HS-SPME), is well-suited for the analysis of vanillin in complex matrices like food products and oils.[3][4]
1. Sample Preparation (HS-SPME):
-
Place a known amount of the sample (e.g., 4 g of fragrant vegetable oil) into a headspace vial.[3]
-
For isotope dilution methods, add a known amount of an internal standard (e.g., [¹³C₆]-vanillin).[3]
-
Equilibrate the sample at a specific temperature (e.g., 110 °C) for a set time (e.g., 15 minutes).[3]
-
Expose a SPME fiber (e.g., 50/30 μm DVB/CAR on PDMS) to the headspace for a defined extraction time (e.g., 35-60 minutes).[3]
2. GC-MS System and Conditions:
-
GC Column: A capillary column such as a DB-5MS or HP-5-MS (e.g., 30 m × 0.25 mm i.d., 0.25 μm film thickness) is commonly used.[3] An acid-deactivated polyethylene (B3416737) glycol phase column (e.g., TraceGOLD TG-WaxMS A) can also be used for better peak shape.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Injector: Operate in splitless mode with a desorption temperature of around 280 °C for a desorption time of 1.5 minutes.[3]
-
Oven Temperature Program: A typical program starts at 110 °C, holds for a short period, then ramps up in stages to a final temperature of around 280 °C.[3]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[4] For quantification, specific ions for vanillin (e.g., m/z 150.9, 108.9, 122.8) and the internal standard are monitored.[3]
3. Calibration and Quantification:
-
Prepare calibration standards in a matrix similar to the sample.
-
Construct a calibration curve based on the ratio of the peak area of the analyte to the internal standard versus the concentration.
-
Quantify vanillin in the sample using this calibration curve.
Methodology and Workflow Visualization
To better illustrate the processes involved, the following diagrams outline the experimental workflow and a logical comparison of the two techniques.
Caption: General experimental workflow for vanillin quantification by HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determinacion de La Vainilina Por HPLC | PDF | High Performance Liquid Chromatography | Vanilla [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Determining Vanillin's Limit of Detection and Quantification
For researchers, scientists, and professionals in drug development, the precise determination of the limit of detection (LOD) and limit of quantification (LOQ) for vanillin (B372448) is paramount for ensuring the quality, safety, and efficacy of products. This guide offers an objective comparison of common analytical techniques used for this purpose—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for vanillin quantification hinges on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the performance of HPLC, GC-MS, and UV-Vis spectrophotometry in determining the LOD and LOQ of vanillin, drawing from various studies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible (UV-Vis) Spectrophotometry |
| Limit of Detection (LOD) | 0.05 µg/mL - 1.30 mg/L[1] | 0.1 mg/kg - 20 µg/kg[2][3] | 1 pg/mL - 1 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.17 µg/mL - 3.96 mg/L[1] | 50 µg/kg[2][5] | Not always reported; can be determined from calibration curve |
| Linearity (R²) | > 0.99 | > 0.99 | ~0.997 |
| Common Detector | Diode Array Detector (DAD) or UV Detector | Mass Spectrometer (MS) | UV-Vis Detector |
| Typical Wavelength | ~280 nm | N/A (Mass-to-charge ratio) | ~363 nm (after derivatization)[4] |
| Strengths | Robust, widely available, good for routine analysis. | High selectivity and sensitivity, excellent for complex matrices. | Simple, cost-effective, rapid screening. |
| Limitations | Moderate sensitivity compared to GC-MS. | Requires more extensive sample preparation and specialized equipment. | Lower specificity, susceptible to interference from other compounds. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized protocols for determining the LOD and LOQ of vanillin using the three discussed techniques. These should be optimized for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of vanillin in various samples, including food and pharmaceuticals.
1. Standard Preparation:
-
Prepare a stock solution of vanillin in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations bracketing the expected LOD and LOQ.
2. Sample Preparation:
-
For liquid samples (e.g., vanilla extract), dilute with the mobile phase and filter through a 0.45 µm syringe filter.
-
For solid samples (e.g., food products), perform a solvent extraction (e.g., with an ethanol/water mixture), followed by filtration.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 55:45 v/v) or a gradient elution with acetonitrile, methanol, and acidified water.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV or Diode Array Detector (DAD) at approximately 280 nm.
4. LOD and LOQ Determination:
-
Signal-to-Noise Ratio: Analyze blank samples and a series of low-concentration standards. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that gives a ratio of about 10:1.[6]
-
Calibration Curve Method: Construct a calibration curve using the standards in the low concentration range. The LOD and LOQ can be calculated using the following formulas based on the standard deviation of the response (σ) and the slope of the calibration curve (S), as per ICH guidelines[2][7]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.
1. Standard and Sample Preparation:
-
Similar to HPLC, prepare a stock solution and calibration standards of vanillin.
-
Sample preparation may involve headspace solid-phase microextraction (HS-SPME) for volatile analysis or liquid-liquid extraction followed by derivatization to improve volatility and thermal stability.
2. GC-MS Conditions:
-
Column: A capillary column suitable for flavor analysis (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to ensure efficient volatilization of vanillin.
-
Oven Temperature Program: A programmed temperature ramp to separate vanillin from other components.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic vanillin ions.
3. LOD and LOQ Determination:
-
The determination of LOD and LOQ for GC-MS follows the same principles as for HPLC, utilizing either the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the calibration curve method based on the standard deviation of the response and the slope.[5]
UV-Visible Spectrophotometry
This technique is often used for rapid screening due to its simplicity and cost-effectiveness.
1. Standard and Sample Preparation:
-
Prepare a vanillin stock solution and a series of calibration standards in a suitable solvent (e.g., ethanol).
-
Sample preparation typically involves extraction of vanillin into the solvent, followed by filtration.
-
A derivatization step, for example, reacting vanillin with o-toluidine (B26562) under acidic and heated conditions, can be employed to form a colored product with a distinct absorption maximum, thereby increasing specificity and sensitivity.[4]
2. Spectrophotometric Measurement:
-
Measure the absorbance of the blank, standards, and samples at the wavelength of maximum absorbance (λmax) for the vanillin or its derivative.
3. LOD and LOQ Determination:
-
The LOD and LOQ are typically determined using the calibration curve method. A calibration curve is constructed by plotting absorbance versus concentration. The standard deviation of the y-intercepts or the residual standard deviation of the regression line can be used as the standard deviation of the response (σ) in the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the LOD and LOQ of vanillin, applicable across the different analytical techniques with minor modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to GC-C-IRMS and 13C-qNMR for Site-Specific Isotope Analysis
For researchers, scientists, and drug development professionals navigating the complexities of site-specific isotope analysis, the choice between Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and quantitative 13C Nuclear Magnetic Resonance (13C-qNMR) spectroscopy is a critical one. Each technique offers a unique set of capabilities, advantages, and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
At a Glance: Key Performance Metrics
The selection of an analytical technique for site-specific isotope analysis hinges on a variety of factors, including the required precision, the amount of sample available, and the specific information sought. The following table summarizes the key quantitative performance metrics of GC-C-IRMS and 13C-qNMR, primarily based on the analysis of vanillin (B372448) as a model compound.
| Performance Metric | GC-C-IRMS | 13C-qNMR | Reference(s) |
| Precision (δ13C) | 0.16‰ to 0.41‰ | ±1.40‰ | [1][2] |
| Uncertainty | Up to 9-fold lower than 13C-qNMR | Higher than GC-C-IRMS | [1][2][3] |
| Sample Amount Required | 100-fold less than 13C-qNMR (e.g., 2.5 mg of vanillin for methoxy (B1213986) group analysis) | Considerably higher (e.g., ~250 mg of vanillin) | [1][2][3][4] |
| Scope of Analysis | Site-specific analysis of cleavable groups (e.g., methoxy group) or entire molecule after combustion | Provides δ13C values for all carbon atoms in the molecule | [1][2][3][4] |
| Analysis Time | Relatively fast per sample after setup | Can be lengthy due to the need for long relaxation delays and multiple scans to achieve sufficient signal-to-noise | |
| Data Processing | Involves peak integration, calibration, and referencing to isotopic standards | Requires spectral processing, peak area integration, and scaling with bulk δ13C values | [5] |
Delving Deeper: A Head-to-Head Comparison
While GC-C-IRMS excels in precision and requires significantly less sample material, 13C-qNMR provides a complete intramolecular isotopic profile of a molecule.[1][2][3][4] The choice between the two often depends on whether the research question requires ultra-high precision for a specific molecular site or a comprehensive isotopic fingerprint of the entire molecule.
A study directly comparing the two techniques on five vanillin samples found a remarkable agreement in the δ13C values of the methoxy carbon, with differences within ±0.6‰.[1][2] This demonstrates the validity and commutability of both methods for site-specific carbon isotope measurements. However, the uncertainties associated with GC-C-IRMS measurements were nearly an order of magnitude lower than those for 13C-qNMR.[1][2][3]
Experimental Protocols: A Step-by-Step Look
To provide a practical understanding of what each technique entails, here are detailed methodologies for the site-specific isotope analysis of vanillin, a commonly used model compound.
GC-C-IRMS Experimental Protocol for Vanillin Methoxy Group Analysis
This protocol focuses on determining the carbon isotope ratio of the methoxy group in vanillin.
1. Sample Preparation:
-
Weigh approximately 2.5 mg of the vanillin sample into a crimp-top glass vial.
-
Add 0.25 mL of 57% aqueous hydriodic acid (HI) to the vial.
-
Seal the vial with a PTFE-lined butyl rubber septum and incubate at 130 °C for 30 minutes to induce the Zeisel reaction, which cleaves the methoxy group to form iodomethane (B122720) (CH3I).
-
Allow the vial to cool and equilibrate at room temperature for at least 30 minutes.
2. GC-C-IRMS Analysis:
-
Directly inject 30 µL of the headspace gas (containing the generated CH3I) into the GC-C-IRMS system using a gastight syringe.
-
The GC separates the CH3I from other volatile components.
-
The separated CH3I is then combusted to CO2 in a combustion reactor.
-
The resulting CO2 is introduced into the IRMS for the determination of the 13C/12C ratio.
3. Data Processing:
-
The instrument software automatically calculates the δ13C values based on the measured ion current ratios relative to a calibrated reference gas.
-
Data is typically corrected for any instrumental drift and referenced to the Vienna Pee Dee Belemnite (VPDB) international standard.[5]
13C-qNMR Experimental Protocol for Site-Specific Analysis of Vanillin
This protocol allows for the determination of the δ13C value for each carbon position in the vanillin molecule.
1. Sample Preparation: [1][2][4]
-
Weigh approximately 250 mg of the vanillin sample into a glass vial.
-
Add 400 µL of deuterated acetone (B3395972) (acetone-d6) and 100 µL of a chromium(III) acetylacetonate (B107027) (Cr(acac)3) solution (0.1 M) as a relaxation agent.
-
Thoroughly mix the solution.
-
Filter the resulting solution directly into a 5 mm NMR tube.
2. 13C-qNMR Data Acquisition:
-
Acquire 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative signals.
-
Employ a long repetition delay (greater than ten times the longest T1 relaxation time of the carbon nuclei) to allow for full relaxation between pulses.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., an SNR of 700 on a specific carbon signal).
3. Data Processing:
-
Process the acquired spectra using appropriate software.
-
Integrate the peak areas for each carbon signal.
-
To obtain site-specific δ13C values, the integrated peak areas are scaled using the bulk δ13C value of the vanillin sample, which is typically determined independently by Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS).[1][2]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-C-IRMS and 13C-qNMR.
Caption: Experimental workflow for GC-C-IRMS analysis.
Caption: Experimental workflow for 13C-qNMR analysis.
Conclusion: Making the Right Choice
Both GC-C-IRMS and 13C-qNMR are powerful tools for site-specific isotope analysis, each with its distinct advantages.
-
Choose GC-C-IRMS when:
-
High precision and low uncertainty are paramount.
-
Only a small amount of sample is available.
-
The analysis of a specific, cleavable functional group is sufficient.
-
-
Choose 13C-qNMR when:
-
A complete, site-specific isotopic profile of the entire molecule is required.
-
Slightly lower precision is acceptable.
-
A larger quantity of the sample is available for analysis.
-
Ultimately, the decision rests on the specific goals of the research. For applications demanding the highest accuracy in determining the isotopic composition of a particular molecular site, GC-C-IRMS is the superior choice. For studies requiring a comprehensive understanding of the intramolecular distribution of isotopes, 13C-qNMR stands as the indispensable tool. In some cases, the complementary nature of the two techniques can be leveraged, using 13C-qNMR to obtain the full isotopic fingerprint and GC-C-IRMS to achieve high-precision measurements at key positions.
References
- 1. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Certified Reference Materials for Vanillin Isotope Analysis: A Comparison of Key Methodologies
For researchers, scientists, and drug development professionals, ensuring the authenticity and origin of vanillin (B372448) is critical. Stable isotope analysis provides a powerful tool for this purpose, and the use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and reliable results. This guide compares the leading analytical techniques for vanillin isotope analysis—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)—with a focus on the application of established CRMs.
Stable isotope analyses are powerful techniques for detecting the adulteration of food products, with vanillin being a prominent example as one of the world's most popular flavors.[1][2] The significant price difference between natural vanillin extracted from vanilla beans and its synthetic counterparts has led to fraudulent practices, necessitating robust analytical methods to determine vanillin's origin.[3][4] Isotope ratio analysis of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) can effectively differentiate between vanillin from various sources, such as C3, C4, and CAM plants, as well as petroleum-derived synthetic vanillin.[5]
To ensure the quality and comparability of these measurements, the National Research Council Canada (NRC) has developed two synthetic vanillin CRMs, VANA-1 and VANB-1.[6][7][8] These materials are intended for the calibration of carbon isotope delta measurements and as comprehensive standards for various analytical techniques.[7]
Comparative Analysis of Analytical Methods
The primary methods for site-specific isotope analysis of vanillin are ²H- and ¹³C-Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). Each method offers distinct advantages and disadvantages in terms of the information provided, sample requirements, and measurement uncertainty.
A key area of investigation is the analysis of the methoxy (B1213986) group (-OCH₃) in the vanillin molecule, as its isotopic composition is a strong indicator of the synthetic route or natural origin.[9][10]
Data Presentation: Comparison of Isotope Ratio Measurements
The following tables summarize the comparative data for carbon and hydrogen isotope analysis of vanillin using different analytical techniques and CRMs.
Table 1: Comparison of δ¹³C Values for the Methoxy Group (C8) in Vanillin CRMs and other samples.
| Sample | Method | δ¹³C (‰ vs VPDB) | Difference (qNMR - GC-IRMS) (‰) |
| VANA-1 | ¹³C-qNMR | -61.8 | -0.6 |
| GC-IRMS | -61.2 | ||
| VANB-1 | ¹³C-qNMR | -30.6 | +0.5 |
| GC-IRMS | -31.1 | ||
| VAN-1 | ¹³C-qNMR | -51.3 | -0.1 |
| GC-IRMS | -51.2 | ||
| VAN-4 | ¹³C-qNMR | -52.4 | -0.2 |
| GC-IRMS | -52.2 | ||
| VAN-8 | ¹³C-qNMR | -52.2 | -0.2 |
| GC-IRMS | -52.0 |
Data sourced from a comparative study between ¹³C-qNMR and GC-IRMS.[9][10] The results demonstrate remarkable agreement between the two methods, with differences within ±0.6‰.[9][10]
Table 2: Comparison of ²H/¹H Isotope Ratios for the Methoxy Group (H5) in Vanillin Samples.
| Sample | Method | ²H/¹H (ppm) | Difference (qNMR - GC-IRMS) (ppm) |
| VANA-1 | ²H-qNMR | 145.8 ± 1.1 | 0.4 |
| GC-IRMS | 145.4 ± 0.3 | ||
| VANB-1 | ²H-qNMR | 163.6 ± 1.2 | 0.0 |
| GC-IRMS | 163.6 ± 0.4 | ||
| VAN-1 | ²H-qNMR | 161.4 ± 1.2 | -0.4 |
| GC-IRMS | 161.8 ± 0.4 | ||
| VAN-4 | ²H-qNMR | 144.3 ± 1.1 | 0.1 |
| GC-IRMS | 144.2 ± 0.3 | ||
| VAN-8 | ²H-qNMR | 142.9 ± 1.1 | 0.4 |
| GC-IRMS | 142.5 ± 0.3 | ||
| VAN-K | ²H-qNMR | 127.5 ± 1.0 | 0.0 |
| GC-IRMS | 127.5 ± 0.3 | ||
| VAN-HR | ²H-qNMR | 123.5 ± 1.0 | 0.0 |
| GC-IRMS | 123.5 ± 0.3 |
Data sourced from a comparative study between ²H-qNMR and GC-IRMS.[1] The results show excellent agreement, with absolute differences below 1 ppm.[1] GC-IRMS provides smaller measurement uncertainties.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the key experimental protocols for vanillin isotope analysis.
Certified Reference Materials
The primary CRMs for vanillin isotope analysis are VANA-1 and VANB-1, developed by the National Research Council Canada.[6][7]
These values are traceable to the Vienna Peedee Belemnite (VPDB) international standard through a set of nine reference materials.[6][7]
Sample Preparation for ¹³C-qNMR
The preparation of vanillin samples for ¹³C-qNMR measurements follows a standardized protocol to ensure accuracy.[9] While specific details can be found in the cited literature, a general workflow is as follows:
-
Accurately weigh the vanillin sample.
-
Dissolve the sample in a deuterated solvent suitable for NMR analysis.
-
Add an internal standard if required for quantification.
-
Transfer the solution to an NMR tube for analysis.
Isotope Analysis of Methoxy Groups using GC-IRMS
This method involves the chemical conversion of the vanillin methoxy group to methyl iodide (CH₃I) for subsequent analysis.[9]
-
Place approximately 5 mg of the vanillin sample into a crimp-top glass vial.[1]
-
Add 0.25 mL of aqueous hydriodic acid to the vial.[1]
-
After incubation, allow the vial to equilibrate to room temperature.[4]
-
Analyze the headspace gas containing the generated CH₃I by injecting it into the GC-IRMS system.[1][4]
-
Calibrate the hydrogen isotope delta values using reference materials such as HUBG2 and HUBG3, which are calibrated against the VSMOW scale using VSMOW2 and SLAP2.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for vanillin isotope analysis.
Conclusion
The use of certified reference materials like VANA-1 and VANB-1 is indispensable for accurate and traceable isotopic analysis of vanillin. Both qNMR and GC-IRMS are powerful and complementary techniques for determining the site-specific isotopic composition of vanillin.[1][2] While GC-IRMS offers lower measurement uncertainties and requires less sample material for methoxy group analysis, qNMR provides a more comprehensive isotopic profile of the entire molecule.[5][9][10] The remarkable agreement between these methods, as demonstrated in various studies, validates their application and the commutability of the CRMs for both analytical approaches.[10] The choice of method will depend on the specific research question, available instrumentation, and desired level of molecular detail.
References
- 1. d-nb.info [d-nb.info]
- 2. Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Authentication of vanillin using 2H SNIF-NMR method - National Institute of Chemistry [ki.si]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of vanillin carbon isotope delta reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific carbon isotope measurements of vanillin reference materials by nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Vanillin-13C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Vanillin-13C, a non-radioactive, stable isotope-labeled compound. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
This compound, like its unlabeled counterpart, is classified as a chemical that requires careful handling. It is known to cause serious eye irritation and can be harmful to aquatic life with long-lasting effects. Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that disposal activities are conducted in a well-ventilated area, and avoid the formation of dust.[1]
Quantitative Data Summary
The physical and chemical properties of this compound are comparable to that of standard vanillin (B372448). Understanding these properties is crucial for its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₈H₈O₃ (with ¹³C enrichment) |
| Appearance | White to slightly yellow crystalline needles |
| Oral LD50 (Rat) | 1580 mg/kg[2] |
| Dermal LD50 (Rabbit) | >5010 mg/kg[2] |
| Hazards | Causes serious eye irritation.[2] Harmful to aquatic life. |
Experimental Protocols: Waste Characterization and Segregation
The primary "experimental protocol" in the context of chemical disposal is the accurate characterization and segregation of the waste stream. Since this compound is a stable isotope-labeled compound, it is not radioactive and does not necessitate special handling as radioactive waste.[3][] The disposal procedure should therefore align with that for standard chemical waste.
Methodology for Waste Stream Evaluation:
-
Purity Assessment : Determine if the this compound waste is pure or mixed with other substances.
-
Pure this compound : Unused, expired, or uncontaminated material.
-
Contaminated this compound : Material mixed with solvents, other reagents, or biological materials.
-
-
Regulatory Classification : Based on the purity assessment and local regulations, classify the waste. Pure vanillin is typically considered a non-hazardous solid waste, but any contamination may alter this classification.
-
Container Selection : Choose a suitable, leak-proof, and clearly labeled container for waste accumulation. The container must be kept closed except when adding waste.
Step-by-Step Disposal Procedures
Disposal of this compound must comply with all local, state, and federal environmental regulations.[5]
-
Waste Collection :
-
For small, uncontaminated spills, sweep up the material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.[5]
-
For larger quantities or contaminated waste, consult your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling :
-
Clearly label the waste container with "this compound Waste" and include the approximate quantity.
-
If contaminated, list all components and their estimated percentages.
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[1]
-
-
Final Disposal :
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
